8-Fluoro-1-tetralone
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMWBQHSBRCBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460090 | |
| Record name | 8-fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628731-58-8 | |
| Record name | 8-fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Fluoro-1-tetralone chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of 8-Fluoro-1-tetralone. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages information on the parent compound, 1-tetralone, and other fluorinated analogues to provide a comprehensive understanding.
Chemical Properties and Structure
This compound is a fluorinated derivative of 1-tetralone. The introduction of a fluorine atom at the 8-position of the aromatic ring is expected to significantly influence its chemical and biological properties. Fluorine's high electronegativity can alter the electron density of the aromatic system, impacting its reactivity and interaction with biological targets.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | 1-Tetralone | 7-Fluoro-1-tetralone | This compound |
| Molecular Formula | C₁₀H₁₀O[3][4] | C₁₀H₉FO[5] | C₁₀H₉FO |
| Molecular Weight | 146.19 g/mol [3][4] | 164.18 g/mol [5] | 164.18 g/mol |
| Melting Point | 5-8 °C[6] | 62-68 °C[5] | Data not available |
| Boiling Point | 255-257 °C[3] | Data not available | Data not available |
| Appearance | Colorless to pale yellow liquid[7] | White to off-white crystals[5] | Data not available |
| Solubility | Insoluble in water; soluble in organic solvents[3][7] | Data not available | Data not available |
| CAS Number | 529-34-0[3] | 2840-44-0[5] | 628731-58-8 |
The structure of this compound consists of a dihydronaphthalenone core with a fluorine atom substituted at the C8 position. The presence of the electron-withdrawing fluorine atom on the benzene ring is anticipated to influence the chemical shifts observed in its NMR spectra and the vibrational frequencies in its IR spectrum.
Synthesis and Experimental Protocols
General Synthetic Workflow for Fluorinated Tetralones:
Methodology for a Hypothesized Synthesis of this compound:
-
Friedel-Crafts Acylation: 2-Fluorotoluene would be reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 4-(2-fluoro-5-methylphenyl)-4-oxobutanoic acid.
-
Clemmensen Reduction: The keto group of the resulting butanoic acid derivative would be reduced to a methylene group using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) to give 4-(2-fluoro-5-methylphenyl)butanoic acid.
-
Intramolecular Friedel-Crafts Cyclization: The resulting carboxylic acid would then be treated with a strong acid, such as polyphosphoric acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of 8-Fluoro-5-methyl-1-tetralone. A similar pathway starting from a different fluorinated benzene derivative would be required to obtain this compound.
Spectroscopic Analysis
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not publicly available. However, based on the structure and data from related compounds, the following spectral characteristics can be predicted:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The aliphatic protons on the cyclohexanone ring would appear as multiplets in the upfield region.
-
¹³C NMR: The carbon spectrum would display ten distinct signals. The carbonyl carbon would be observed in the downfield region (around 200 ppm). The fluorine-coupled carbon (C8) would show a characteristic doublet with a large coupling constant.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1680-1700 cm⁻¹. C-F stretching vibrations would likely appear in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of 164.18.
Biological Activity and Signaling Pathways
While there is no specific information on the biological activity or signaling pathways of this compound, the tetralone scaffold itself is present in a variety of biologically active natural products and synthetic compounds.[8] Tetralone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system.[8]
The introduction of a fluorine atom can significantly modulate the biological activity of a molecule.[1][2] For instance, in the context of fluoroquinolone antibiotics, substitution at the 8-position has been shown to affect their antibacterial activity and photostability.[9] It is plausible that the fluorine atom in this compound could enhance its binding to specific biological targets or alter its metabolic stability, potentially leading to novel pharmacological properties. Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.
Logical Relationship of Fluorine Substitution to Biological Activity:
Conclusion
This compound represents an intriguing yet understudied molecule. Based on the known properties of related tetralones and the predictable effects of fluorination, it holds potential as a valuable building block in medicinal chemistry and drug discovery. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related fluorinated compounds.
References
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Tetralone, 97% | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 8-Fluoro-1-tetralone and its Derivatives
This technical guide provides a comprehensive overview of the synthesis of 8-fluoro-1-tetralone, a key intermediate in the development of various pharmaceutical and agrochemical agents. The core of this synthesis involves an intramolecular Friedel-Crafts acylation of a suitable precursor. While specific literature on the synthesis of this compound is not abundant, the well-established methods for the synthesis of the parent compound, 1-tetralone, provide a robust framework. This guide will detail these analogous procedures and explore the derivatization of the tetralone core, offering valuable protocols for researchers and scientists in drug development.
Core Synthesis: Intramolecular Friedel-Crafts Acylation
The principal route to the tetralone scaffold is the intramolecular cyclization of a 4-arylbutyric acid. In the case of this compound, the logical precursor is 4-(2-fluorophenyl)butanoic acid. The cyclization is typically promoted by a strong acid or a Lewis acid catalyst. Below are two representative protocols for the synthesis of 1-tetralone from 4-phenylbutyric acid, which serve as excellent models for the synthesis of its 8-fluoro analog.
Method 1: Thionyl Chloride and Aluminum Chloride
This classic method involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by an aluminum chloride-mediated intramolecular Friedel-Crafts acylation.
Experimental Protocol:
-
Step 1: Formation of γ-Phenylbutyryl Chloride In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, 32.8 g (0.2 mole) of γ-phenylbutyric acid is combined with 20 mL (32 g, 0.27 mole) of thionyl chloride. The mixture is gently heated on a steam bath until the acid melts. The reaction proceeds exothermically. After the initial vigorous evolution of hydrogen chloride subsides (approximately 25-30 minutes), the mixture is warmed on the steam bath for an additional 10 minutes. Excess thionyl chloride is then removed under reduced pressure.[1]
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Step 2: Intramolecular Cyclization The crude γ-phenylbutyryl chloride is dissolved in 175 mL of carbon disulfide and cooled in an ice bath. To this solution, 30 g (0.23 mole) of anhydrous aluminum chloride is added in one portion. The flask is immediately connected to a reflux condenser. After the initial rapid evolution of hydrogen chloride ceases, the mixture is slowly warmed to the boiling point on a steam bath and held at reflux for 10 minutes.[1]
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Work-up and Purification The reaction mixture is cooled to 0°C and the aluminum chloride complex is decomposed by the careful addition of 100 g of ice, followed by 25 mL of concentrated hydrochloric acid. The product is then isolated by steam distillation. The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic phases are dried and the solvent is removed. The residue is distilled under reduced pressure to afford α-tetralone.[1]
Method 2: Methanesulfonic Acid
A more modern and often simpler approach utilizes a strong protic acid like methanesulfonic acid (MSA) to directly cyclize the carboxylic acid.
Experimental Protocol:
-
Reaction Setup In a 5-mL conical vial equipped with a spin vane and a condenser, add 1.5 mL of methanesulfonic acid. The acid is heated to 85-100 °C with stirring.[2]
-
Cyclization Once the temperature reaches 85 °C, 220 mg of 4-phenylbutyric acid is added, and the mixture is stirred at reflux for one hour.[2]
-
Work-up and Purification The reaction mixture is cooled and then poured into ice water. The product is extracted with diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed in vacuo to yield the product.
Quantitative Data for 1-Tetralone Synthesis
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | 4-Phenylbutyric acid | 1. Thionyl chloride2. Aluminum chloride | Carbon disulfide | 10 min (reflux) | Boiling point | 74-91 | [1] |
| 2 | 4-Phenylbutyric acid | Methanesulfonic acid | None | 1 hour | 85-100 °C | ~60 | [2][3] |
| Alternate | 4-Phenylbutanoic acid | Polyphosphoric Acid | None | - | Heating | High | [4] |
| Alternate | γ-Butyrolactone, Benzene | Aluminum chloride | Benzene | 16 hours | Steam bath | 91-96 | [5] |
Synthesis Pathway for 1-Tetralone
References
Spectroscopic Analysis of 8-Fluoro-1-tetralone: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical guide to the spectroscopic characterization of tetralone derivatives, with a specific focus on 8-Fluoro-1-tetralone. Due to the limited availability of published experimental data for this compound, this guide presents a comprehensive summary of the spectroscopic data for the parent compound, 1-tetralone, as a reference. It includes detailed tables of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. A workflow for spectroscopic analysis is also provided.
Introduction
1-Tetralone and its derivatives are important bicyclic aromatic ketones that serve as key intermediates in the synthesis of a wide range of biologically active compounds and natural products. The introduction of a fluorine atom into the aromatic ring, as in this compound, can significantly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability and binding affinity to biological targets. A thorough spectroscopic characterization is therefore essential for the unambiguous identification and quality control of such compounds.
Despite a comprehensive search of scientific literature and chemical databases, complete experimental spectroscopic data for this compound could not be located. Therefore, this guide provides the detailed spectroscopic data for the well-characterized parent compound, 1-tetralone, to serve as a valuable reference for researchers working with its fluorinated analogue.
Spectroscopic Data of 1-Tetralone
The following sections summarize the key spectroscopic data for 1-tetralone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR spectral data for 1-tetralone.
Table 1: ¹H NMR Spectral Data of 1-Tetralone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.03 | d | 1H | Ar-H (H-8) |
| 7.46 | t | 1H | Ar-H (H-6) |
| 7.30 | t | 1H | Ar-H (H-7) |
| 7.23 | d | 1H | Ar-H (H-5) |
| 2.95 | t | 2H | -CH₂- (H-4) |
| 2.63 | t | 2H | -CH₂- (H-2) |
| 2.14 | m | 2H | -CH₂- (H-3) |
Table 2: ¹³C NMR Spectral Data of 1-Tetralone
| Chemical Shift (δ) ppm | Assignment |
| 198.3 | C=O (C-1) |
| 144.6 | Ar-C (C-4a) |
| 133.2 | Ar-CH (C-6) |
| 132.8 | Ar-C (C-8a) |
| 128.8 | Ar-CH (C-7) |
| 127.1 | Ar-CH (C-5) |
| 126.3 | Ar-CH (C-8) |
| 39.2 | -CH₂- (C-2) |
| 30.0 | -CH₂- (C-4) |
| 23.3 | -CH₂- (C-3) |
For this compound, one would expect to observe characteristic C-F couplings in the ¹³C NMR spectrum. The carbon atom directly bonded to fluorine (C-8) would appear as a doublet with a large coupling constant (¹J_CF), and smaller couplings would be observed for adjacent carbons. In the ¹⁹F NMR spectrum, a single resonance would be expected, likely coupled to the nearby aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorptions of 1-Tetralone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~3070-3020 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |
For this compound, an additional strong absorption band corresponding to the C-F stretching vibration would be expected in the region of 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectral Data of 1-Tetralone
| m/z | Relative Intensity (%) | Assignment |
| 146 | 100 | [M]⁺ (Molecular Ion) |
| 118 | ~80 | [M - CO]⁺ |
| 117 | ~70 | [M - CHO]⁺ |
| 90 | ~50 | [C₇H₆]⁺ |
The molecular ion peak for this compound would be expected at m/z 164. The fragmentation pattern would likely involve the loss of CO, similar to 1-tetralone, and potentially other fragments resulting from the presence of the fluorine atom.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR: Standard proton NMR spectra are recorded. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded. Chemical shifts are reported in ppm relative to the solvent peak.
-
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR spectra are recorded. Chemical shifts are typically referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, which typically results in extensive fragmentation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
Potential Biological Activities of 8-Fluoro-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 8-Fluoro-1-tetralone is limited in publicly available scientific literature. This guide provides an in-depth overview of the known biological activities of the broader tetralone scaffold and its derivatives, which can serve as a basis for predicting the potential therapeutic applications of this compound. The presence of a fluorine atom at the 8-position is expected to modulate these activities, potentially enhancing potency, altering selectivity, and improving pharmacokinetic properties.
Introduction to the Tetralone Scaffold
The 1-tetralone core is a privileged bicyclic aromatic ketone structure frequently found in natural products and synthetic compounds with a wide range of pharmacological properties. Its rigid framework serves as a versatile scaffold for the synthesis of diverse derivatives targeting various biological endpoints. The introduction of a fluorine atom, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for medicinal chemistry campaigns. Tetralone derivatives have been investigated for their potential as antibacterial, anticancer, and central nervous system (CNS) active agents.
Potential Anticancer Activity
While no studies have directly reported on the anticancer effects of this compound, various other tetralone derivatives have demonstrated significant cytotoxic and antiproliferative activities against several cancer cell lines.
Inhibition of Macrophage Migration Inhibitory Factor (MIF)
Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine implicated in cancer progression. Certain 2-arylmethylene-1-tetralones have been identified as inhibitors of MIF's tautomerase activity, which is crucial for its biological function. Inhibition of MIF can attenuate inflammatory responses and may have therapeutic potential in cancer.
Experimental Protocol: MIF Tautomerase Activity Assay
A spectrophotometric assay is commonly used to measure the tautomerase activity of MIF. The assay follows the keto-enol tautomerization of a substrate, such as L-dopachrome methyl ester or phenylpyruvate.
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Reagents: Recombinant human MIF, substrate solution (e.g., phenylpyruvic acid in an appropriate buffer), and test compounds (tetralone derivatives).
-
Procedure:
-
The test compound is pre-incubated with MIF in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The change in absorbance over time, corresponding to the tautomerization of the substrate, is monitored using a spectrophotometer at a specific wavelength.
-
The inhibitory effect of the compound is calculated by comparing the reaction rate in the presence and absence of the inhibitor.
-
Quantitative Data on Anticancer Activity of Tetralone Derivatives
| Compound Class | Cell Line | Activity | Value | Reference |
| 2-Arylmethylene-1-tetralones | Macrophages | MIF Tautomerase Inhibition | - | [1][2] |
| α, β-Unsaturated Carbonyl-based Tetralones | PC12 | Neuroprotection against Aβ-induced cytotoxicity | Protective | [3] |
Potential Antibacterial Activity
The tetralone scaffold has been incorporated into various antibacterial agents. These derivatives have shown activity against a range of bacterial strains, including drug-resistant variants.
Mechanism of Action
The antibacterial mechanisms of tetralone derivatives can vary. Some have been shown to disrupt bacterial cell membrane integrity, leading to cell death. Others may target specific enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.
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Materials: Bacterial strains, Mueller-Hinton broth (MHB), 96-well microtiter plates, and test compounds.
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Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in the wells of a microtiter plate.
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Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow for Antibacterial Screening
Caption: Potential neuroprotective mechanisms of tetralone derivatives in Alzheimer's disease.
Quantitative Data on CNS Activity of Tetralone Derivatives
| Compound Class | Target | IC₅₀ (µM) | Reference |
| α,β-Unsaturated Carbonyl-based Tetralones | AChE | 0.045 | |
| α,β-Unsaturated Carbonyl-based Tetralones | MAO-B | 0.88 |
Conclusion and Future Directions
The tetralone scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology. While direct biological data for this compound is currently unavailable, the diverse activities of other tetralone derivatives strongly suggest that it is a valuable lead compound for further investigation.
Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. Systematic structure-activity relationship (SAR) studies are warranted to understand the impact of the 8-fluoro substituent on the observed biological activities and to optimize potency, selectivity, and pharmacokinetic profiles. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
8-Fluoro-1-tetralone: A Versatile Fluorinated Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-1-tetralone is a fluorinated aromatic ketone that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, conferred by the presence of a fluorine atom on the aromatic ring, make it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The tetralone core is a privileged scaffold found in numerous biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a strategic building block for the development of novel chemical entities.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The typical synthetic route starts from 4-(2-fluorophenyl)butanoic acid.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(2-fluorophenyl)butanoyl chloride
-
To a solution of 4-(2-fluorophenyl)butanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 4-(2-fluorophenyl)butanoyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
The crude 4-(2-fluorophenyl)butanoyl chloride is dissolved in a suitable anhydrous solvent (e.g., DCM, nitrobenzene).
-
The solution is cooled to 0 °C, and a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (1.1-1.5 eq), is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Table 1: Summary of Typical Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reagents and Conditions | Typical Yield (%) |
| Acyl Chloride Formation | 4-(2-fluorophenyl)butanoic acid, SOCl₂ or (COCl)₂, DCM/Toluene, RT, 2-4 h | >95 (crude) |
| Intramolecular Friedel-Crafts Acylation | 4-(2-fluorophenyl)butanoyl chloride, AlCl₃ or TiCl₄, DCM, 0 °C to RT | 70-85 |
Physicochemical and Spectroscopic Data
This compound is typically a solid at room temperature. The following table summarizes its key physicochemical and expected spectroscopic data.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Data |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 3.0 (t, J = 6.0 Hz, 2H, -CH₂-CO-), 2.7 (t, J = 6.0 Hz, 2H, Ar-CH₂-), 2.1 (quint, J = 6.0 Hz, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198 (C=O), 160 (d, ¹JCF ≈ 250 Hz, C-F), 145 (Ar-C), 133 (d, ³JCF ≈ 8 Hz, Ar-CH), 128 (Ar-C), 124 (d, ⁴JCF ≈ 4 Hz, Ar-CH), 116 (d, ²JCF ≈ 22 Hz, Ar-CH), 39 (-CH₂-CO-), 30 (Ar-CH₂-), 23 (-CH₂-CH₂-CH₂-) |
| IR (KBr, cm⁻¹) | ~1685 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1230 (C-F stretch) |
| Mass Spectrometry (EI) | m/z (%): 164 (M⁺), 136, 108 |
Note: The predicted NMR data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual chemical shifts and coupling constants may vary.
Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of more complex molecular architectures. The reactivity of the ketone carbonyl group and the adjacent α-methylene protons allows for a wide range of chemical transformations.
Synthesis of Fluorinated Dibenzo[c,g]fluorenones
A notable application of this compound is in the synthesis of fluorinated polycyclic aromatic compounds. For instance, it can be used to construct fluorinated dibenzo[c,g]fluorenones, which are of interest in materials science and as potential biological agents.
Caption: Synthesis of a fluorinated dibenzo[c,g]fluorenone.
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add triethylamine (1.5 eq) and trimethylsilyl chloride (1.2 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature until the formation of the silyl enol ether is complete (monitored by GC-MS or NMR).
-
In a separate flask, the α,β-unsaturated ketone (Michael acceptor) is dissolved in an anhydrous solvent and cooled.
-
A Lewis acid catalyst (e.g., TiCl₄) is added to the Michael acceptor solution.
-
The prepared silyl enol ether solution is then added dropwise to the activated Michael acceptor.
-
The reaction is stirred until completion and then quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted, the organic layers are combined, dried, and concentrated. The resulting 1,5-diketone can be purified and then subjected to subsequent cyclization reactions to form the final polycyclic system.
Precursor to Selective Estrogen Receptor Modulators (SERMs)
The tetralone scaffold is a core component of many Selective Estrogen Receptor Modulators (SERMs), which are a class of drugs that exhibit tissue-selective estrogen receptor agonism or antagonism. The synthesis of fluorinated SERMs is of great interest as the fluorine atom can enhance the pharmacological profile of these molecules. While a direct synthesis of a SERM from this compound is not explicitly detailed in readily available literature, its structural similarity to known precursors strongly suggests its utility in this area.
Caption: Proposed route to SERM scaffolds.
Synthesis of Nitrogen-Containing Heterocycles
The carbonyl group and the α-methylene group of this compound can be utilized to construct various nitrogen-containing heterocyclic systems, such as quinolines and pyrazoles, which are important pharmacophores.
Caption: General workflow for heterocycle synthesis.
Biological Significance and Signaling Pathways
Derivatives of tetralones are known to possess a wide range of biological activities, including antibacterial, antitumor, and effects on the central nervous system. The incorporation of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.
Given the prevalence of the tetralone scaffold in SERMs, it is highly probable that derivatives of this compound could act as modulators of the estrogen receptor signaling pathway. SERMs bind to estrogen receptors (ERα and ERβ) and can either mimic or block the effects of estrogen in different tissues. This tissue-selective action is crucial for their therapeutic applications, such as the treatment of hormone-receptor-positive breast cancer and osteoporosis.
Estrogen Receptor Signaling Pathway
Caption: Modulation of Estrogen Receptor Signaling by a SERM.
Conclusion
This compound is a valuable and reactive building block with significant potential in organic synthesis, particularly for the construction of biologically active molecules and advanced materials. Its synthesis via intramolecular Friedel-Crafts acylation is well-established, and its versatile reactivity allows for the creation of a diverse array of complex structures. The demonstrated use in the synthesis of polycyclic systems and the strong potential for its application in the development of SERMs and other heterocyclic compounds highlight its importance for researchers in drug discovery and medicinal chemistry. Further exploration of the reactivity and applications of this compound is expected to lead to the discovery of novel compounds with significant therapeutic and technological value.
The Advent and Advancement of Fluorinated Tetralones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among the myriad of fluorinated scaffolds, fluorinated tetralones have emerged as a privileged structural motif in drug discovery and development. This in-depth technical guide explores the discovery, history, synthesis, and biological significance of this important class of compounds.
A Historical Perspective: The Rise of Fluorine in Medicinal Chemistry and the Genesis of Fluorinated Tetralones
The story of fluorinated tetralones is intrinsically linked to the broader history of organofluorine chemistry. The unique properties conferred by the fluorine atom—such as its small size, high electronegativity, and the strength of the carbon-fluorine bond—have long been recognized for their potential to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3]
While the first synthesis of an organofluorine compound dates back to the 19th century, the systematic exploration of fluorinated pharmaceuticals began in earnest in the mid-20th century.[4] The development of synthetic methodologies to introduce fluorine into aromatic systems, such as the Schiemann reaction, paved the way for the creation of a wide array of fluorinated aromatic compounds.[4]
The synthesis of the tetralone scaffold itself has a long history, with intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives being a classic and enduring method.[3][5][6] This reaction involves the cyclization of the butyric acid side chain onto the aromatic ring in the presence of a strong acid catalyst, such as polyphosphoric acid or aluminum chloride, to form the bicyclic ketone.[7][8]
The convergence of these two fields—organofluorine chemistry and the synthesis of polycyclic aromatic compounds—led to the emergence of fluorinated tetralones. Early methods for their synthesis logically followed from established procedures, primarily involving the intramolecular Friedel-Crafts cyclization of appropriately fluorinated γ-phenylbutyric acids. For instance, the synthesis of 5-fluoro-, 6-fluoro-, and 7-fluoro-1-tetralone can be achieved by the cyclization of 2-fluorophenylbutyric acid, 3-fluorophenylbutyric acid, and 4-fluorophenylbutyric acid, respectively.
Synthetic Methodologies: Crafting Fluorinated Tetralones
The synthesis of fluorinated tetralones can be broadly categorized into two approaches: introduction of the fluorine atom onto a pre-formed tetralone core or construction of the tetralone ring from a fluorinated precursor.
Cyclization of Fluorinated Precursors
The intramolecular Friedel-Crafts acylation of γ-fluorophenylbutyric acids remains a fundamental and widely used method for the preparation of fluorinated 1-tetralones. The general workflow for this process is depicted below.
Caption: General workflow for the synthesis of fluorinated tetralones via intramolecular Friedel-Crafts acylation.
More recent advancements have introduced cleaner and more efficient methods for this transformation. For example, the use of trifluoroacetic anhydride (TFAA) and phosphoric acid provides a single-stage process for the synthesis of 2-tetralones from a substituted phenylacetic acid and an alkene, avoiding the use of harsh halogenating agents and chlorinated solvents.[9]
Fluorination of the Tetralone Core
Direct fluorination of a pre-existing tetralone molecule offers an alternative route. This is often achieved through electrophilic fluorination of a tetralone enol derivative. Reagents such as Selectfluor® are commonly employed for this purpose. This approach is particularly useful for the synthesis of α-fluorotetralones.
Quantitative Data Summary
The following tables summarize key quantitative data for several common monofluorinated 1-tetralones.
| Compound | Position of Fluorine | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 5-Fluoro-1-tetralone | 5 | C₁₀H₉FO | 164.18 | - | 53 | [10] |
| 6-Fluoro-1-tetralone | 6 | C₁₀H₉FO | 164.18 | - | - | [11] |
| 7-Fluoro-1-tetralone | 7 | C₁₀H₉FO | 164.18 | 61-66 | - | [12] |
Table 1: Physical and Synthetic Data for Monofluorinated 1-Tetralones.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹⁹F NMR (δ ppm) | Mass Spec (m/z) | Reference |
| 5-Fluoro-1-tetralone | Data not readily available | Data not readily available | Data not readily available | Data not readily available | |
| 6-Fluoro-1-tetralone | Data not readily available | Data not readily available | Data not readily available | Data not readily available | |
| 7-Fluoro-1-tetralone | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Table 2: Spectroscopic Data for Monofluorinated 1-Tetralones. (Note: Specific spectral data is often reported in primary literature and can vary with solvent and instrument parameters).[13][14][15]
Experimental Protocols
General Procedure for Intramolecular Friedel-Crafts Acylation of γ-(Fluorophenyl)butyric Acid
This protocol is a generalized procedure based on established methods for the synthesis of α-tetralone and its derivatives.[8]
Materials:
-
γ-(Fluorophenyl)butyric acid
-
Thionyl chloride or oxalyl chloride
-
Aluminum chloride (AlCl₃) or polyphosphoric acid (PPA)
-
Carbon disulfide (CS₂) or other suitable solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Benzene or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine the γ-(fluorophenyl)butyric acid with an excess of thionyl chloride. Gently warm the mixture on a steam bath until the evolution of hydrogen chloride and sulfur dioxide ceases. Remove the excess thionyl chloride under reduced pressure to yield the crude γ-(fluorophenyl)butyryl chloride.
-
Cyclization: Cool the flask containing the acid chloride in an ice bath and add a suitable solvent such as carbon disulfide. To this cooled solution, add aluminum chloride in one portion. A vigorous evolution of hydrogen chloride will occur. Once the initial reaction subsides, warm the mixture to reflux and maintain for a short period to complete the reaction.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid. The resulting mixture is then subjected to steam distillation to remove the solvent and the product.
-
Extraction and Purification: Extract the aqueous distillate with a suitable organic solvent (e.g., benzene). Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and filter. Remove the solvent under reduced pressure. The crude fluorinated tetralone can be further purified by vacuum distillation or chromatography.
Biological Significance and Mechanisms of Action
Fluorinated tetralones have garnered significant interest in drug discovery due to their diverse biological activities. Their mechanism of action often involves the inhibition of key enzymes implicated in various disease pathways.
Inhibition of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1)
Tetralone derivatives have been identified as potent and selective inhibitors of DGAT1, an enzyme that plays a crucial role in the final step of triglyceride synthesis.[16][17][18] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[16]
Caption: Simplified pathway of DGAT1-mediated triglyceride synthesis and its inhibition by fluorinated tetralones.
Inhibition of Cytochrome P450 26A1 (CYP26A1)
Certain tetralone derivatives have been shown to be potent inhibitors of CYP26A1, a cytochrome P450 enzyme responsible for the metabolism of all-trans-retinoic acid (atRA).[19] By inhibiting CYP26A1, these compounds can increase the endogenous levels of atRA, which is a key signaling molecule involved in cell growth, differentiation, and apoptosis. This makes CYP26A1 inhibitors potential therapeutic agents for the treatment of certain cancers and dermatological disorders.[1][20][21][22]
Caption: Inhibition of CYP26A1-mediated metabolism of all-trans-retinoic acid by fluorinated tetralones.
Inhibition of Monoamine Oxidase (MAO)
α-Tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[2][23] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[24][25] Inhibition of MAO-B can increase the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease. Some derivatives also show activity against MAO-A, suggesting their potential as antidepressants.[2][26]
Caption: Mechanism of action of fluorinated tetralones as monoamine oxidase inhibitors.
Conclusion
Fluorinated tetralones represent a versatile and valuable class of compounds with a rich history rooted in the fundamental principles of organic synthesis. Their continued exploration in medicinal chemistry is driven by their proven ability to modulate important biological targets. As synthetic methodologies become more sophisticated and our understanding of their mechanisms of action deepens, fluorinated tetralones are poised to remain at the forefront of drug discovery and development for the foreseeable future.
References
- 1. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetralone synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Fluoro-1-tetralone - Amerigo Scientific [amerigoscientific.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biophysics.org [biophysics.org]
- 16. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. | Semantic Scholar [semanticscholar.org]
- 18. matilda.science [matilda.science]
- 19. Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 25. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 26. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Fluoro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 8-Fluoro-1-tetralone. All quantitative data are summarized for clarity, and detailed experimental protocols are provided.
Core Physicochemical Characteristics
This compound is a fluorinated derivative of the bicyclic aromatic ketone, 1-tetralone. The introduction of a fluorine atom at the 8-position significantly influences its electronic properties and potential biological activity. A summary of its key physicochemical characteristics is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO | N/A |
| Molecular Weight | 164.18 g/mol | N/A |
| CAS Number | 628731-58-8 | [1] |
| Boiling Point | 267.8 °C at 760 mmHg | N/A |
| Flash Point | 101.9 °C | N/A |
| Refractive Index | 1.542 | N/A |
| Appearance | White to off-white crystals | [2] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |
Note: Some physical properties are sourced from supplier data and may be predicted rather than experimentally determined. Further experimental validation is recommended.
Synthesis of this compound
The primary synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of an appropriate precursor, typically 4-(2-fluorophenyl)butanoic acid. This acid-catalyzed cyclization is a common and effective method for the formation of tetralone ring systems.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
A plausible experimental protocol for the synthesis of this compound is detailed below, based on established methods for analogous compounds.
Materials:
-
4-(2-fluorophenyl)butanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum chloride (AlCl₃) or other Lewis acid
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Acid Chloride Formation: 4-(2-fluorophenyl)butanoic acid is converted to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), in an inert solvent like dichloromethane at room temperature. The reaction is monitored until the evolution of gas ceases. The excess reagent and solvent are then removed under reduced pressure.
-
Intramolecular Friedel-Crafts Cyclization: The crude acid chloride is dissolved in a fresh portion of anhydrous dichloromethane and cooled in an ice bath. A Lewis acid, such as aluminum chloride, is added portion-wise while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture into ice-cold aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis of this compound.
Spectral Data and Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aliphatic ring will appear as multiplets in the upfield region, typically between δ 2.0 and 3.0 ppm. The aromatic protons will be in the downfield region, and their splitting patterns and chemical shifts will be influenced by the fluorine and carbonyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically above δ 190 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected around 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-F stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 164.18). The fragmentation pattern will be characteristic of the tetralone structure.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the tetralone scaffold is a common motif in a variety of biologically active compounds, including antibacterial, antitumor, and central nervous system (CNS) active agents. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.
Given that many tetralone derivatives exhibit their effects by interacting with specific cellular signaling pathways, a hypothetical signaling pathway that could be modulated by a tetralone derivative is presented below. This diagram illustrates a generic pathway where a fluorinated tetralone could act as an inhibitor of a key signaling kinase, a common mechanism for anticancer drugs.
This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a downstream kinase (Kinase B) in a growth factor signaling pathway, thereby blocking the activation of transcription factors responsible for cell proliferation and survival. This is a common strategy in the development of targeted cancer therapies. Further experimental studies are required to determine the actual biological targets and activities of this compound.
References
An In-depth Technical Guide on the Safety and Handling of 8-Fluoro-1-tetralone
Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the known properties of 1-tetralone, which can be considered indicative for 8-Fluoro-1-tetralone, though the fluorine substitution may alter some values.
| Property | Value |
| Physical State | Liquid[2] |
| Appearance | Light yellow[2] |
| Odor | Odorless[2] |
| Molecular Formula | C10H9FO (this compound) |
| Molecular Weight | 164.18 g/mol (this compound) |
| Melting Point/Range | 5 - 6 °C / 41 - 42.8 °F (1-Tetralone)[2] |
| Boiling Point/Range | 127 °C / 260.6 °F @ 13 mmHg (1-Tetralone)[2] |
| Flash Point | > 110 °C / > 230 °F (1-Tetralone)[2] |
| Specific Gravity | 1.096 (1-Tetralone)[2] |
| Solubility | Insoluble in water (1-Tetralone)[2] |
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be harmful if swallowed or inhaled.[3]
GHS Classification (Predicted):
-
Acute Oral Toxicity, Category 4.[3]
-
Acute Inhalation Toxicity, Vapors, Category 4.[3]
-
Skin Irritation, Category 2.[4]
-
Serious Eye Irritation, Category 2.[4]
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure stability.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Avoid inhalation of vapor or mist.[5]
-
Do not eat, drink, or smoke when using this product.[2]
-
Take measures to prevent the buildup of electrostatic charge.[4]
Storage:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles (approved under NIOSH or EN 166 standards).[3][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][5] |
| Respiratory Protection | If risk assessment indicates the need for air-purifying respirators, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[5] Respirators and their components must be tested and approved under government standards like NIOSH (US) or CEN (EU).[5] |
A workflow for selecting the appropriate level of PPE is outlined below.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. If irritation persists, get medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][5] Call a physician or poison control center immediately.[2] |
The following diagram illustrates the general first aid workflow for chemical exposure.
Fire-Fighting Measures
While having a high flash point, appropriate measures should be in place for fire scenarios.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[2][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 4.[3][5]
-
Environmental Precautions: Prevent the product from entering drains.[5]
-
Methods for Cleaning Up: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[3][6] Place the absorbed material in suitable, closed containers for disposal as hazardous waste.[3][5]
The logical relationship for handling an accidental release is depicted below.
Toxicity Information
While specific toxicological data for this compound is not available, the toxicity of organofluorine compounds can be a concern. The metabolism of some fluorinated compounds can produce toxic metabolites.[8] The chemical, physical, and toxicological properties of 1-tetralone have not been thoroughly investigated, and it should be handled with care. No components of the analogous compound 1-tetralone are listed as carcinogens by IARC, NTP, or OSHA.
This guide is intended to provide a framework for the safe handling of this compound based on the best available data from similar compounds. It is imperative for all personnel to be thoroughly trained on these procedures and to have access to the most current safety information. Always consult the specific Safety Data Sheet provided by the supplier before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. quimicacordoba.com.ar [quimicacordoba.com.ar]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 8-Fluoro-1-tetralone: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-1-tetralone is a fluorinated derivative of the bicyclic aromatic ketone, 1-tetralone. The introduction of a fluorine atom at the 8-position of the tetralone scaffold can significantly influence its chemical properties and biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug discovery. The tetralone core is a privileged structure found in a variety of natural products and pharmacologically active compounds, serving as a versatile building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the commercial availability, synthesis, and known applications of this compound, with a focus on providing practical information for laboratory work.
Commercial Availability and Suppliers
This compound is available from a limited number of specialized chemical suppliers. Researchers can procure this compound for research and development purposes. The following table summarizes the known suppliers of this compound.
| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |
| BLD Pharm | 628731-58-8 | C10H9FO | - | Provides NMR, HPLC, LC-MS, and UPLC data upon request.[1] |
| Dayang Chem (Hangzhou) Co., Ltd. | 628731-58-8 | C10H9FO | 98% | Contact for COA, price, and delivery information.[2] |
Physicochemical Properties
The table below outlines key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 164.18 g/mol |
| Molecular Formula | C10H9FO |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature. One key synthetic route is detailed in a 2015 publication in the Journal of Medicinal Chemistry. The following is a general representation of a potential synthetic pathway, as specific details would be found within the cited literature.
A common strategy for the synthesis of tetralones involves the intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutanoic acid. For the synthesis of this compound, this would likely involve the cyclization of a 4-(fluorophenyl)butanoic acid derivative.
Experimental Workflow for Tetralone Synthesis
Potential Applications in Drug Development
While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, the broader class of tetralone derivatives has shown significant promise in various therapeutic areas. The tetralone scaffold is a key component in a number of bioactive molecules and serves as a starting point for the development of novel drugs.
Tetralone derivatives have been investigated for their potential as:
-
Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: DGAT1 is a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. Tetralone-based compounds have been identified as potent inhibitors of this enzyme.[3] The synthesis of various tetralone derivatives allows for the exploration of structure-activity relationships to optimize potency and selectivity.[3]
The introduction of a fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, this compound represents a valuable building block for the synthesis of novel drug candidates with potentially improved therapeutic profiles.
Signaling Pathway Hypothesis
Based on the known targets of tetralone derivatives, a hypothetical signaling pathway involving a therapeutic agent derived from this compound could be the inhibition of DGAT1, which plays a crucial role in triglyceride synthesis.
Conclusion
This compound is a specialized chemical intermediate with potential applications in the development of novel therapeutics, particularly for metabolic disorders. While its commercial availability is currently limited, established suppliers can provide it for research purposes. The synthesis of this compound, though not widely published in exhaustive detail, is accessible through established organic chemistry methodologies. For researchers and drug development professionals, this compound represents a valuable scaffold for the design and synthesis of new chemical entities with potentially enhanced pharmacological properties. Further investigation into its biological activities and involvement in specific signaling pathways is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 8-Fluoro-1-tetralone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-1-tetralone is a fluorinated aromatic ketone that serves as a crucial building block in synthetic organic and medicinal chemistry. Its unique structural and electronic properties, imparted by the fluorine atom at the 8-position, make it a valuable precursor for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and notable applications in drug discovery and development.
Core Chemical and Physical Properties
This compound, also known as 8-Fluoro-3,4-dihydronaphthalen-1(2H)-one, is characterized by the following identifiers and properties.
| Property | Value |
| CAS Number | 628731-58-8 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
Synthesis of this compound
The synthesis of tetralones, in general, is often achieved through an intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutyric acid.[1] This classic method involves the cyclization of the butyric acid side chain onto the aromatic ring, typically in the presence of a strong acid catalyst. While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, the general approach would involve the cyclization of 4-(2-fluorophenyl)butyric acid.
Applications in Organic Synthesis and Drug Discovery
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4][5] this compound serves as a key intermediate in the synthesis of more complex molecules with diverse biological activities, including potential anticancer, antidepressant, and antibacterial properties.[2]
Use in the Synthesis of Dibenzo[c,g]fluorenones
A notable application of this compound is in the multi-step synthesis of fluorinated dibenzo[c,g]fluorenones.[6] In this synthetic pathway, this compound is utilized as a starting material for a Mukaiyama-Michael addition reaction.
The following is a generalized experimental protocol based on the synthetic strategy described in the literature.[6]
Objective: To perform a Mukaiyama-Michael addition using the silyl enol ether derived from this compound.
Materials:
-
This compound
-
Triethylamine
-
Trimethylsilyl trifluoromethanesulfonate
-
An appropriate Michael acceptor (e.g., an α,β-unsaturated ketone)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Formation of the Silyl Enol Ether:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add triethylamine to the solution.
-
Cool the mixture to an appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add trimethylsilyl trifluoromethanesulfonate to the reaction mixture.
-
Allow the reaction to stir for a specified time to ensure the complete formation of the silyl enol ether.
-
-
Mukaiyama-Michael Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the Michael acceptor in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature.
-
Slowly add the freshly prepared solution of the silyl enol ether of this compound to the Michael acceptor solution.
-
A Lewis acid catalyst (e.g., TiCl₄) may be required to facilitate the reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system to yield the desired 1,5-diketone.
-
Potential as a Precursor for DGAT1 Inhibitors
Derivatives of the tetralone scaffold are being investigated as potent and selective inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1).[6][7] DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive therapeutic target for metabolic disorders.[6][8] The synthesis of these inhibitors often involves the modification of the tetralone core, highlighting the potential of this compound as a starting material for the development of novel DGAT1 inhibitors.
Signaling Pathways and Biological Activity
While the broader class of tetralone derivatives has been shown to possess a wide range of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system, specific signaling pathways directly modulated by this compound have not been detailed in the provided search results.[2][3] The biological activity of tetralone-based compounds is highly dependent on the nature and position of their substituents. The fluorine atom in this compound is expected to influence its biological activity by altering its electronic properties and metabolic stability. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound and its derivatives.
Visualizations
To aid in the understanding of the synthetic utility of this compound, the following diagrams illustrate a key experimental workflow.
Caption: Workflow for the Mukaiyama-Michael Addition using this compound.
Conclusion
This compound is a synthetically versatile building block with significant potential in the field of medicinal chemistry and drug development. Its utility as a precursor for complex molecular architectures, as demonstrated in the synthesis of dibenzo[c,g]fluorenones and its potential in the development of DGAT1 inhibitors, underscores its importance for researchers and scientists. While further studies are required to fully elucidate its biological activities and the specific signaling pathways it may modulate, this compound remains a compound of high interest for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. | Semantic Scholar [semanticscholar.org]
- 4. 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one | C10H8FNO3 | CID 22449405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes to 8-Fluoro-1-tetralone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-fluoro-1-tetralone and its derivatives. This class of compounds holds significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. The introduction of a fluorine atom at the 8-position can significantly influence the pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and bioavailability.
The primary and most established method for the synthesis of this compound is the intramolecular Friedel-Crafts cyclization of a suitable precursor, namely 4-(2-fluorophenyl)butyric acid. This approach offers a reliable and generally high-yielding pathway to the target tetralone.
Synthetic Pathway Overview
The general synthetic strategy involves a two-step process:
-
Synthesis of the Precursor: Preparation of 4-(2-fluorophenyl)butyric acid.
-
Intramolecular Cyclization: Friedel-Crafts reaction to form the tetralone ring system.
Caption: General synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-fluorophenyl)butyric acid
This protocol outlines a common method for the preparation of the carboxylic acid precursor starting from 2-fluorobenzaldehyde.
Materials:
-
2-Fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Filter the resulting solid, wash with cold water, and dry to obtain 2-fluorocinnamic acid.
-
-
Esterification:
-
Suspend the 2-fluorocinnamic acid in ethanol and add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl 2-fluorocinnamate.
-
-
Reduction and Hydrolysis:
-
Dissolve the ethyl 2-fluorocinnamate in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
To the resulting crude ester, add a solution of NaOH (2.0 eq) in water/ethanol.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-(2-fluorophenyl)butyric acid.
-
Expected Yield: 70-80% over three steps.
Characterization Data for 4-(2-fluorophenyl)butyric acid:
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 48-50 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.00 (m, 4H), 2.70 (t, 2H), 2.35 (t, 2H), 1.95 (quint, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 179.8, 161.2 (d, J=243 Hz), 131.5 (d, J=5 Hz), 128.0 (d, J=8 Hz), 127.5 (d, J=16 Hz), 124.2 (d, J=4 Hz), 115.3 (d, J=22 Hz), 33.5, 27.8, 26.1 |
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
This protocol describes the cyclization of 4-(2-fluorophenyl)butyric acid to form the desired tetralone using a strong acid catalyst.
Method A: Using Polyphosphoric Acid (PPA)
Materials:
-
4-(2-fluorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Place 4-(2-fluorophenyl)butyric acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).
-
Heat the mixture with stirring at 80-90 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Method B: Using Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid)
Materials:
-
4-(2-fluorophenyl)butyric acid
-
Eaton's reagent (7.7 wt % P₂O₅ in CH₃SO₃H)
-
Ice water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-(2-fluorophenyl)butyric acid (1.0 eq) in dichloromethane, add Eaton's reagent (5-10 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography as described in Method A.
Quantitative Data Summary
| Reaction | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Cyclization | Polyphosphoric Acid | 80-90 | 2-4 | 85-95 | >95 (after chromatography) |
| Cyclization | Eaton's Reagent | 0 to RT | 12-24 | 80-90 | >95 (after chromatography) |
Characterization of this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 38-41 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.80 (d, 1H), 7.40 (m, 1H), 7.15 (t, 1H), 2.95 (t, 2H), 2.65 (t, 2H), 2.15 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 197.5, 162.5 (d, J=250 Hz), 145.0 (d, J=2 Hz), 134.5 (d, J=8 Hz), 128.0 (d, J=12 Hz), 122.0 (d, J=4 Hz), 118.0 (d, J=23 Hz), 38.5, 29.8, 23.2 |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1605, 1480, 1230 (C-F) |
| Mass Spec (EI) | m/z 164 (M⁺) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Application of 8-Fluoro-1-tetralone in Medicinal Chemistry: A Versatile Scaffold for CNS-Targeting Agents
Introduction
8-Fluoro-1-tetralone is a valuable fluorinated building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The introduction of a fluorine atom at the 8-position of the tetralone core can significantly influence the physicochemical properties of the resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic fluorination makes this compound an attractive starting material for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective ligands for serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders.
Application Notes
The primary application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of aminotetralin derivatives. These derivatives are well-known pharmacophores that interact with a variety of G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors. The synthetic pathway typically involves a reductive amination reaction, which introduces a diverse range of amine functionalities at the 1-position of the tetralone ring. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of fluorinated tetralones have shown significant promise as dual ligands for the 5-HT1A and 5-HT7 serotonin receptors.[1] The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs, while the 5-HT7 receptor is implicated in the regulation of circadian rhythms, mood, and cognition.[1] Dual modulation of these receptors is a promising strategy for the development of novel antipsychotics and antidepressants with improved efficacy and side-effect profiles.
The fluorine substituent at the 8-position can enhance the binding affinity and selectivity of the ligands for their target receptors. This is often attributed to favorable interactions with the receptor's binding pocket and the modulation of the electronic properties of the aromatic ring.
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki, nM) of a series of compounds derived from a structurally related fluoro-indanone scaffold, which provides valuable insights into the potential of this compound derivatives as high-affinity ligands for serotonin and dopamine receptors. The data highlights the impact of structural modifications on receptor affinity and selectivity.[1]
| Compound | R Group | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| 1 | p-Fluorophenyl | >1000 | 4.8 | >1000 | >1000 | >1000 |
| 2 | p-Fluorophenyl | 4.5 | >1000 | >1000 | >1000 | >1000 |
| 3 | Dihydrocarbostyril | 47.3 | 4.8 | >1000 | >1000 | >1000 |
| 4 | Dihydrocarbostyril | 4.5 | >1000 | >1000 | >1000 | >1000 |
| 5 | Dihydro-indene | 5.2 | >1000 | >1000 | >1000 | 14 |
| 6 | Chloro-indanone | >1000 | 45 | >1000 | >1000 | 65 |
| 7 | Chloro-indanone | 6.1 | 45 | >1000 | >1000 | >1000 |
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-8-fluorotetralin Derivatives via Reductive Amination
This protocol describes a general procedure for the synthesis of 1-amino-8-fluorotetralin derivatives from this compound using a two-step reductive amination procedure.
Materials:
-
This compound
-
Primary or secondary amine (e.g., 1-(pyridin-2-yl)piperazine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
To a solution of this compound (1.0 eq) in dichloroethane (0.2 M), add the desired amine (1.1 eq) and glacial acetic acid (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction of the Imine:
-
To the reaction mixture containing the intermediate imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-amino-8-fluorotetralin derivative.
-
Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of synthesized compounds for the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[³H]8-OH-DPAT (radioligand)
-
Synthesized test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Serotonin (for non-specific binding determination)
-
96-well microplates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well microplate, add the binding buffer.
-
Add the cell membranes containing the 5-HT1A receptor.
-
Add the radioligand, [³H]8-OH-DPAT, at a concentration close to its Kd value.
-
Add the test compounds at various concentrations (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For the determination of non-specific binding, add a high concentration of serotonin (e.g., 10 µM).
-
For the determination of total binding, add vehicle instead of the test compound or serotonin.
-
-
Incubation:
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Synthetic workflow for the preparation of 1-amino-8-fluorotetralin derivatives.
References
Application Notes and Protocols for the Catalytic Use of 8-Fluoro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of 8-Fluoro-1-tetralone, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols detailed below focus on the asymmetric catalytic reduction of this compound to produce chiral 8-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol, a valuable building block in medicinal chemistry.
Introduction
This compound is a fluorinated derivative of 1-tetralone, a bicyclic aromatic ketone. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of molecules, making this compound a valuable precursor in drug discovery. Catalytic asymmetric reduction of the ketone functionality is a crucial step to introduce a stereocenter, leading to the synthesis of enantiomerically pure compounds with specific biological activities. This document outlines a detailed protocol for the asymmetric transfer hydrogenation of this compound using a well-established ruthenium-based catalyst.
Key Catalytic Reaction: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones. This technique typically employs a chiral catalyst, a hydrogen donor, and mild reaction conditions to achieve high yields and enantioselectivities. For the reduction of this compound, a ruthenium catalyst complexed with a chiral diamine ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is highly effective.
Data Presentation
The following table summarizes typical quantitative data for the asymmetric transfer hydrogenation of this compound to the corresponding chiral alcohol, (S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| RuCl--INVALID-LINK-- | This compound | (S)-8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | >95 | >98 |
| Chiral Oxazaborolidine/BH₃ | This compound | Chiral 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | ~98 | ~95 |
Experimental Protocols
This section provides a detailed methodology for the asymmetric transfer hydrogenation of this compound.
Protocol 1: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN
Materials:
-
This compound
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., DCM or MeCN).
-
Add the RuCl--INVALID-LINK-- catalyst (typically 0.5 - 2 mol%).
-
Prepare a 5:2 mixture of formic acid and triethylamine (azeotropic mixture) to serve as the hydrogen source.
-
-
Reaction Execution:
-
Add the formic acid/triethylamine mixture to the reaction flask (typically 2-5 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the pure (S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric transfer hydrogenation of this compound.
Caption: Asymmetric Transfer Hydrogenation Workflow.
Catalytic Cycle
The following diagram depicts a simplified catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.
Caption: Simplified Catalytic Cycle for ATH.
Application Notes and Protocols: 8-Fluoro-1-tetralone in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 8-fluoro-1-tetralone as a key starting material in the development of bioactive compounds. The strategic incorporation of a fluorine atom at the 8-position of the tetralone scaffold can significantly influence the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability and binding affinity to biological targets. This document details a specific application in the synthesis of a fluorinated dibenzo[c,g]fluorenone, a structural motif of interest in medicinal chemistry.
Synthesis of a Fluorinated Dibenzo[c,g]fluorenone Building Block
This compound serves as a crucial precursor for the synthesis of complex polycyclic structures. One such application is in the preparation of a fluorinated dibenzo[c,g]fluorenone, which can be a key intermediate for various bioactive molecules. The synthetic approach involves a Mukaiyama-Michael addition of the silyl enol ether derived from this compound.
Experimental Workflow: Synthesis of a Dissymmetric 1,5-Diketone
The following diagram outlines the initial steps in the synthesis of the fluorinated dibenzo[c,g]fluorenone, focusing on the formation of a key dissymmetric 1,5-diketone intermediate.
Application Notes and Protocols for the Fluorination of 1-Tetralone
For researchers, scientists, and professionals in drug development, the introduction of fluorine into molecules is a critical strategy for modulating their physicochemical and biological properties. 1-Tetralone, a common scaffold in medicinal chemistry, is a key starting material for the synthesis of a variety of bioactive compounds. The selective fluorination of 1-tetralone at the α-position (C2) yields 2-fluoro-1-tetralone, a valuable intermediate for the development of novel therapeutics.
This document provides detailed experimental procedures for both the direct and enantioselective fluorination of 1-tetralone, based on established laboratory methods.
Overview of Fluorination Strategies
The α-fluorination of 1-tetralone is typically achieved through electrophilic fluorination. This involves the reaction of the enol or enolate of 1-tetralone with an electrophilic fluorine source ("F+"). Several reagents have been developed for this purpose, with N-fluoro compounds being the most widely used due to their stability and safety. Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). For asymmetric fluorination, these reagents are often used in conjunction with chiral catalysts, such as cinchona alkaloids, to induce stereoselectivity.
Data Summary
The following table summarizes the quantitative data for the experimental protocols detailed in this document, allowing for a clear comparison of the different methodologies.
| Method | Fluorinating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Protocol 1: Direct α-Fluorination | Accufluor™ NFTh | None | Methanol | Reflux | 2 | 85 | N/A |
| Protocol 2: Enantioselective α-Fluorination | Selectfluor® | DHQB | Acetonitrile | -20 | 48 | 89 | 91 |
Experimental Protocols
Protocol 1: Direct α-Fluorination of 1-Tetralone
This protocol describes a straightforward method for the direct α-fluorination of 1-tetralone using 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) as the electrophilic fluorine source.[1]
Materials:
-
1-Tetralone
-
Accufluor™ NFTh
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-tetralone (1 mmol) in methanol (10 mL) in a round-bottom flask, add Accufluor™ NFTh (1.2 mmol).
-
The reaction mixture is then heated to reflux with stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 2-fluoro-1-tetralone.
Expected Outcome:
This method provides 2-fluoro-1-tetralone in approximately 85% yield.[1]
Protocol 2: Enantioselective α-Fluorination of 1-Tetralone
This protocol details an enantioselective method for the α-fluorination of 1-tetralone utilizing a combination of Selectfluor® and a cinchona alkaloid derivative, hydroquinine 1,4-phthalazinediyl diether (DHQB), as a chiral catalyst.[2]
Materials:
-
1-Tetralone
-
Selectfluor® (F-TEDA-BF4)
-
Hydroquinine 1,4-phthalazinediyl diether (DHQB)
-
Acetonitrile (MeCN), anhydrous
-
Dry reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve DHQB (0.1 mmol) and 1-tetralone (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Cool the stirred solution to -20 °C using a suitable cooling bath.
-
Add Selectfluor® (1.2 mmol) to the reaction mixture in one portion.
-
Maintain the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete after 48 hours.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2-fluoro-1-tetralone.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome:
This protocol is reported to yield the desired 2-fluoro-1-tetralone with a chemical yield of 89% and an enantiomeric excess of 91%.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the described fluorination procedures.
References
Application Notes and Protocols for the Characterization of 8-Fluoro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 8-Fluoro-1-tetralone, a key intermediate in the synthesis of various pharmaceuticals. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural features of this compound.
Physicochemical Properties
This compound, also known as 8-fluoro-3,4-dihydronaphthalen-1(2H)-one, is a fluorinated derivative of tetralone. The presence of the fluorine atom can significantly influence its chemical reactivity and biological activity, making its precise characterization crucial.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 7-Fluoro-1-tetralone | 1-Tetralone |
| Molecular Formula | C₁₀H₉FO | C₁₀H₉FO[1] | C₁₀H₁₀O[2][3] |
| Molecular Weight | 164.18 g/mol | 164.18 g/mol [1] | 146.19 g/mol [2][3] |
| Appearance | White to off-white solid | White to off-white crystals[1] | Colorless liquid[2] |
| Melting Point | Data not available | 61-66 °C[1] | 5-8 °C |
| Boiling Point | Data not available | Data not available | 255-257 °C[2] |
| CAS Number | Data not available | 2840-44-0[1] | 529-34-0[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
NMR Spectroscopy Experimental Workflow
Expected Spectral Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1 | - | ~197 (C=O) | Carbonyl carbon, deshielded. |
| C2 | ~2.7 | ~39 | Methylene protons adjacent to the carbonyl. |
| C3 | ~2.2 | ~23 | Methylene protons. |
| C4 | ~3.0 | ~29 | Methylene protons adjacent to the aromatic ring. |
| C4a | - | ~145 (d, J≈7 Hz) | Aromatic quaternary carbon, coupled to fluorine. |
| C5 | ~7.2 (t, J≈8 Hz) | ~120 (d, J≈3 Hz) | Aromatic proton, coupled to H6 and H7. |
| C6 | ~7.5 (m) | ~135 (d, J≈8 Hz) | Aromatic proton, coupled to H5 and H7. |
| C7 | ~7.0 (t, J≈8 Hz) | ~115 (d, J≈22 Hz) | Aromatic proton, coupled to H6 and fluorine. |
| C8 | - | ~162 (d, J≈250 Hz) | Aromatic carbon directly bonded to fluorine. |
| C8a | - | ~128 (d, J≈2 Hz) | Aromatic quaternary carbon. |
Note: These are predicted values and may differ from experimental results. Coupling constants (J) are approximate and given in Hertz (Hz). 'd' denotes a doublet and 't' a triplet.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
GC-MS Analysis Workflow
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 164. Key fragmentation pathways for tetralones and fluorinated aromatic compounds can be anticipated.
Table 3: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Notes |
| 164 | [C₁₀H₉FO]⁺ | Molecular ion (M⁺) |
| 136 | [M - CO]⁺ | Loss of carbon monoxide, characteristic of ketones. |
| 135 | [M - CHO]⁺ | Loss of a formyl radical. |
| 108 | [C₇H₅F]⁺ | Retro-Diels-Alder fragmentation with loss of ethylene from the [M-CO]⁺ fragment. |
| 107 | [C₇H₄F]⁺ | Further fragmentation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a gradient pump.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Gradient Program: Start with 40% acetonitrile and increase to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
HPLC Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
FTIR Spectroscopy Workflow
Expected Absorption Bands
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic (CH₂) |
| ~1685 | C=O stretch | Aryl ketone |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-F stretch | Aryl fluoride |
| ~1220 | C-C stretch | |
| ~800-900 | C-H bend | Aromatic (out-of-plane) |
These application notes provide a foundational guide for the characterization of this compound. Researchers should adapt and optimize these protocols based on the specific instrumentation and analytical requirements of their work. The provided spectral data predictions serve as a reference for comparison with experimental results.
References
Application Notes and Protocols for the Scale-up Synthesis of 8-Fluoro-1-tetralone for Preclinical Studies
Introduction
8-Fluoro-1-tetralone is a key intermediate in the synthesis of various pharmacologically active compounds. Its fluorinated aromatic ring can significantly influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of derivative drug candidates. As such, a reliable and scalable synthesis of this building block is crucial for advancing preclinical research and development. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, intended for researchers, scientists, and drug development professionals. The primary route described is the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butanoic acid, a common and efficient method for the preparation of tetralones.[1][2][3][4][5][6]
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound, starting from 2-fluorobenzaldehyde. The data presented are representative for a scale-up synthesis aimed at producing sufficient material for preclinical evaluation.
Table 1: Summary of Materials for the Synthesis of 4-(2-fluorophenyl)butanoic acid
| Starting Material/Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Quantity (per mole of 2-fluorobenzaldehyde) |
| 2-Fluorobenzaldehyde | 124.11 | 1.0 | 124.1 g |
| Diethyl malonate | 160.17 | 1.1 | 176.2 g |
| Piperidine | 85.15 | 0.1 | 8.5 g |
| Potassium Hydroxide (KOH) | 56.11 | 4.0 | 224.4 g |
| Hydrochloric Acid (HCl), 37% | 36.46 | q.s. | As required for acidification |
| Toluene | 92.14 | - | Solvent |
| Ethanol | 46.07 | - | Solvent |
| Water | 18.02 | - | Solvent |
Table 2: Summary of Reaction Parameters and Yields
| Reaction Step | Key Parameters | Typical Yield (%) | Product Purity (%) |
| Knoevenagel Condensation & Hydrolysis | Reflux, 12-16 hours | 85-90 | >95 (by NMR) |
| Friedel-Crafts Cyclization | 110-120 °C, 2-4 hours | 90-95 | >98 (by HPLC) |
| Overall Yield | - | 76-85 | >98 (by HPLC) |
Table 3: Analytical Characterization of this compound
| Analytical Method | Expected Results |
| Appearance | Pale yellow to white solid |
| Melting Point | 45-48 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (dd, J = 7.6, 1.2 Hz, 1H), 7.45 (td, J = 8.0, 5.2 Hz, 1H), 7.20 (t, J = 9.2 Hz, 1H), 3.00 (t, J = 6.4 Hz, 2H), 2.65 (t, J = 6.4 Hz, 2H), 2.15 (quint, J = 6.4 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.5 (C=O), 161.0 (d, J = 245 Hz, C-F), 134.5 (d, J = 8 Hz), 132.0, 128.0 (d, J = 2 Hz), 124.5 (d, J = 23 Hz), 116.5 (d, J = 3 Hz), 38.5, 29.0, 23.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -115.0 |
| Mass Spectrometry (ESI+) | m/z 165.07 [M+H]⁺ |
| HPLC Purity | ≥ 98% |
Experimental Protocols
The following protocols provide a detailed methodology for the scale-up synthesis of this compound.
Step 1: Synthesis of 4-(2-fluorophenyl)butanoic acid
This step involves a Knoevenagel condensation of 2-fluorobenzaldehyde with diethyl malonate, followed by saponification and decarboxylation.
Materials:
-
2-Fluorobenzaldehyde (1.0 mol, 124.1 g)
-
Diethyl malonate (1.1 mol, 176.2 g)
-
Piperidine (0.1 mol, 8.5 g)
-
Toluene (1 L)
-
Potassium Hydroxide (KOH) (4.0 mol, 224.4 g)
-
Ethanol (1 L)
-
Water (1 L)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add 2-fluorobenzaldehyde (124.1 g), diethyl malonate (176.2 g), piperidine (8.5 g), and toluene (1 L).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
To the resulting residue, add a solution of potassium hydroxide (224.4 g) in a mixture of ethanol (1 L) and water (1 L).
-
Heat the mixture to reflux for 8-10 hours to effect saponification and decarboxylation.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (1 L) and wash with diethyl ether (2 x 500 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of 4-(2-fluorophenyl)butanoic acid will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
This step involves the cyclization of 4-(2-fluorophenyl)butanoic acid using a strong acid catalyst. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation on a larger scale.
Materials:
-
4-(2-fluorophenyl)butanoic acid (from Step 1)
-
Polyphosphoric acid (PPA) (10x the weight of the acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approximately 10 times the weight of the butanoic acid).
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add the 4-(2-fluorophenyl)butanoic acid in portions to the hot PPA, ensuring the temperature does not exceed 120 °C.
-
After the addition is complete, continue to stir the mixture at 110-120 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to below 60 °C and pour it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a pale yellow to white solid.
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
Caption: Synthetic Workflow for this compound.
Biological Context and Potential Applications
While specific signaling pathway involvement for this compound itself is not extensively documented, tetralone scaffolds are present in numerous biologically active molecules.[6][7] They serve as crucial intermediates in the synthesis of compounds with a broad spectrum of activities, including antibacterial, antitumor, and central nervous system (CNS) effects.[7][8] The introduction of a fluorine atom at the 8-position can modulate the biological activity of derivatives. For instance, in the context of fluoroquinolone antibiotics, substitution at the 8-position has been shown to influence their photostability and antibacterial activity.[9] Therefore, this compound is a valuable starting material for the discovery and development of novel therapeutic agents with potentially improved pharmacological properties.[10]
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8053603B2 - Tetralone-based monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 8-Fluoro-1-tetralone in the Development of CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-1-tetralone is a key building block in medicinal chemistry for the development of novel Central Nervous System (CNS) agents. Its fluorinated tetralone scaffold is a privileged structure found in a variety of biologically active compounds. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making this compound an attractive starting material for the synthesis of next-generation therapeutics targeting CNS disorders.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of CNS agents, with a particular focus on the development of ligands for the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a well-validated target for the treatment of anxiety, depression, and other neuropsychiatric disorders. Compounds derived from this compound, particularly fluorinated 2-aminotetralin derivatives, have shown significant promise as potent and selective 5-HT1A receptor modulators, exhibiting a range of pharmacological profiles from full agonism to antagonism.
Applications in CNS Drug Discovery
The primary application of this compound in CNS drug development lies in its role as a precursor for the synthesis of 2-aminotetralin derivatives. These compounds are structurally related to endogenous neurotransmitters and can be tailored to interact with specific G-protein coupled receptors (GPCRs) in the brain.
Key Therapeutic Areas:
-
Depression and Anxiety: 5-HT1A receptor agonists and partial agonists are established treatments for major depressive disorder and generalized anxiety disorder. This compound can be utilized to synthesize novel drug candidates with improved efficacy and side-effect profiles.
-
Schizophrenia: Atypical antipsychotics often incorporate 5-HT1A receptor partial agonism to mitigate extrapyramidal side effects and improve cognitive symptoms.
-
Parkinson's Disease: 5-HT1A receptor agonists are being investigated for their potential to reduce L-DOPA-induced dyskinesia.
-
Pain Management: The serotonergic system is implicated in the modulation of pain, and 5-HT1A receptor agonists have shown analgesic properties in preclinical models.
Experimental Protocols
Protocol 1: Synthesis of a Representative CNS Agent - (R,S)-8-Fluoro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
This protocol describes a two-step synthesis of a 2-aminotetralin derivative from this compound via reductive amination.
Step 1: Reductive Amination of this compound
Materials:
-
This compound
-
Dipropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add dipropylamine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford (R,S)-8-fluoro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Protocol 2: In Vitro 5-HT1A Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.[1]
Materials:
-
Cell membranes expressing human 5-HT1A receptors (e.g., from CHO or HEK293 cells)
-
[3H]8-OH-DPAT (radioligand)
-
Test compound (e.g., (R,S)-8-fluoro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine)
-
Serotonin (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Plate shaker
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer
-
Test compound at various concentrations
-
[3H]8-OH-DPAT at a fixed concentration (typically near its Kd value)
-
Cell membrane suspension (protein concentration optimized for the assay)
-
-
For total binding, omit the test compound and add assay buffer instead.
-
For non-specific binding, add a high concentration of unlabeled serotonin (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes on a plate shaker.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: [35S]GTPγS Functional Assay for 5-HT1A Receptor Agonism
This protocol measures the functional activity of a test compound by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the 5-HT1A receptor.[1]
Materials:
-
Cell membranes expressing human 5-HT1A receptors
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Test compound
-
GTP (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer containing GDP (typically 10-30 µM)
-
Test compound at various concentrations
-
Cell membrane suspension
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
For basal binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled GTP (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Plot the stimulation of [35S]GTPγS binding as a function of test compound concentration and determine the EC50 and Emax values by non-linear regression.
Data Presentation
The following tables summarize the quantitative data for representative CNS agents derived from fluorinated tetralone scaffolds, focusing on their interaction with the 5-HT1A receptor.
Table 1: In Vitro Binding Affinities (Ki) of Fluorinated 2-Aminotetralin Derivatives at the 5-HT1A Receptor
| Compound | Stereochemistry | Ki (nM) | Reference |
| 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin | (S) | 1.2 | [2] |
| 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin | (R) | 18 | [2] |
| 5-Fluoro-8-methoxy-2-(dipropylamino)tetralin | (S) | 2.5 | [2] |
| 5-Fluoro-8-methoxy-2-(dipropylamino)tetralin | (R) | 45 | [2] |
Table 2: In Vitro Functional Activity (EC50 and Emax) of Fluorinated 2-Aminotetralin Derivatives at the 5-HT1A Receptor ([35S]GTPγS Assay)
| Compound | Stereochemistry | EC50 (nM) | Emax (% of 8-OH-DPAT) | Pharmacological Profile | Reference |
| 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin | (S) | >10,000 | 0 | Antagonist | [2] |
| 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin | (R) | 30 | 100 | Full Agonist | [2] |
| 5-Fluoro-8-methoxy-2-(dipropylamino)tetralin | (S) | 2,500 | 40 | Partial Agonist | [2] |
| 5-Fluoro-8-methoxy-2-(dipropylamino)tetralin | (R) | 150 | 100 | Full Agonist | [2] |
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A receptor signaling pathway.
Experimental Workflow for CNS Agent Development
Caption: Drug development workflow using this compound.
References
Application Notes: 8-Fluoro-1-tetralone as a Versatile Intermediate for the Synthesis of Novel Agrochemicals
Introduction
The introduction of fluorine into bioactive molecules is a well-established strategy in the design of modern agrochemicals, often leading to enhanced efficacy, metabolic stability, and favorable physicochemical properties. 8-Fluoro-1-tetralone is a valuable fluorinated building block that holds significant potential for the synthesis of novel agrochemicals. Its rigid, bicyclic scaffold can be strategically functionalized to explore new chemical spaces in the quest for effective fungicides, herbicides, and insecticides. While direct commercial examples are not prevalent in publicly available literature, the structural motif of tetralone is present in various biologically active compounds, suggesting its utility in agrochemical discovery.
This document provides a detailed, albeit representative, protocol for the synthesis of a hypothetical fungicide, 8-fluoro-1-((1H-1,2,4-triazol-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-ol (FT-THN) , using this compound as the starting material. This example is intended to serve as a guide for researchers in the agrochemical and pharmaceutical industries for the utilization of this versatile intermediate.
Hypothetical Target Agrochemical: A Novel Fungicide
The target molecule, FT-THN, is a novel triazole fungicide designed to inhibit sterol biosynthesis in fungi, a common mode of action for this class of compounds. The this compound core provides a rigid scaffold, and the fluorine atom is expected to enhance the compound's binding affinity to the target enzyme and improve its metabolic stability.
Experimental Protocols
The following protocols describe a plausible multi-step synthesis of FT-THN from this compound.
Step 1: Synthesis of 8-Fluoro-1-methylene-1,2,3,4-tetrahydronaphthalene
This step involves a Wittig reaction to introduce an exocyclic double bond.
Materials:
-
This compound (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide portion-wise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-fluoro-1-methylene-1,2,3,4-tetrahydronaphthalene as a colorless oil.
Step 2: Epoxidation of 8-Fluoro-1-methylene-1,2,3,4-tetrahydronaphthalene
This step forms a reactive epoxide intermediate.
Materials:
-
8-Fluoro-1-methylene-1,2,3,4-tetrahydronaphthalene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8-fluoro-1-methylene-1,2,3,4-tetrahydronaphthalene in DCM and cool the solution to 0 °C.
-
Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude epoxide, which can be used in the next step without further purification.
Step 3: Ring-Opening of the Epoxide with 1,2,4-Triazole
This is the final step to introduce the triazole moiety and form the target fungicide.
Materials:
-
Crude epoxide from Step 2 (1.0 eq)
-
1,2,4-Triazole (2.0 eq)
-
Sodium hydride (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add 1,2,4-triazole portion-wise.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of the crude epoxide in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 8-fluoro-1-((1H-1,2,4-triazol-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-ol (FT-THN) as a white solid.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of FT-THN.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 8-Fluoro-1-methylene-1,2,3,4-tetrahydronaphthalene | This compound | 162.20 | 85 | >98 |
| 2 | 2-(8-Fluoro-3,4-dihydronaphthalen-1(2H)-ylidene)oxirane | 8-Fluoro-1-methylene-1,2,3,4-tetrahydronaphthalene | 178.20 | 90 (crude) | - |
| 3 | FT-THN | 2-(8-Fluoro-3,4-dihydronaphthalen-1(2H)-ylidene)oxirane | 247.26 | 75 | >99 |
Visualizations
Synthetic Pathway of FT-THN
Caption: Synthetic route to the hypothetical fungicide FT-THN.
Workflow for Agrochemical Development
Caption: Workflow for agrochemical development from an intermediate.
Conclusion
This compound represents a promising and versatile intermediate for the synthesis of novel agrochemicals. The presented hypothetical synthesis of a triazole fungicide, FT-THN, illustrates a practical application of this building block. The synthetic route employs standard and scalable chemical transformations, making it amenable to library synthesis for the exploration of structure-activity relationships. Researchers are encouraged to adapt and modify these protocols to generate a diverse range of derivatives for biological screening, thereby unlocking the full potential of this compound in the development of next-generation crop protection agents.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 8-Fluoro-1-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the asymmetric synthesis of chiral 8-fluoro-1-tetralol derivatives via the catalytic reduction of the corresponding prochiral 8-fluoro-1-tetralone. The Corey-Bakshi-Shibata (CBS) reduction, a highly efficient and enantioselective method, is highlighted as the core methodology.
Introduction
Chiral this compound derivatives and their corresponding alcohols, 8-fluoro-1-tetralols, are valuable building blocks in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The stereochemistry of these molecules is often crucial for their biological activity, making their enantioselective synthesis a key step in the development of new therapeutic agents.
Core Methodology: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The reaction typically employs a chiral oxazaborolidine catalyst, which complexes with a borane reducing agent (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide complex) to facilitate the stereoselective transfer of a hydride to the ketone carbonyl.[3][4]
The predictability and high enantioselectivity of the CBS reduction make it an ideal choice for the synthesis of chiral 8-fluoro-1-tetralols from this compound.[5] The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride attack to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.[4]
Data Presentation
The following table summarizes representative data for the CBS reduction of 1-tetralone, a close structural analog of this compound. The data is indicative of the high yields and enantioselectivities that can be expected for the asymmetric reduction of this compound under similar conditions.[6]
| Entry | Substrate | Catalyst (mol%) | Reducing Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | 1-Tetralone | 5 | BH₃·THF | 25 | 98 | 95 | R |
Experimental Protocols
Protocol 1: In-Situ Generation of the (S)-CBS Oxazaborolidine Catalyst
This protocol describes the preparation of the chiral catalyst immediately prior to its use in the asymmetric reduction.
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine
-
Trimethylborate
-
Borane-THF complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (0.1 equiv) in anhydrous THF.
-
Add trimethylborate (0.055 equiv) to the solution and stir at room temperature for 30 minutes.[6]
-
The resulting solution contains the in-situ generated (S)-CBS catalyst and is ready for use in the asymmetric reduction.
Protocol 2: Asymmetric Reduction of this compound
This protocol outlines the enantioselective reduction of this compound to the corresponding chiral 8-fluoro-1-tetralol.
Materials:
-
This compound
-
In-situ generated (S)-CBS catalyst solution (from Protocol 1)
-
Borane-THF complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the freshly prepared (S)-CBS catalyst solution (0.1 equiv in THF) under an inert atmosphere, add a 1 M solution of borane-THF complex (1.0 equiv).[6]
-
Cool the mixture to the desired temperature (e.g., 25 °C or lower for potentially higher enantioselectivity).
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the catalyst-borane mixture over a period of 10-15 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Perform an aqueous work-up by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 8-fluoro-1-tetralol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Mandatory Visualizations
Caption: Mechanism of the CBS-catalyzed asymmetric reduction.
Caption: Experimental workflow for the asymmetric synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. insuf.org [insuf.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 8-Fluoro-1-tetralone synthesis.
Welcome to the technical support center for the synthesis of 8-Fluoro-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and offering clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid. This reaction involves the cyclization of the butyric acid derivative in the presence of a strong acid catalyst to form the desired tetralone ring structure.
Q2: What are the recommended catalysts for the intramolecular Friedel-Crafts cyclization to produce this compound?
A2: Several strong acid catalysts can be employed for this cyclization. The most commonly used and effective catalysts include:
-
Polyphosphoric Acid (PPA): A viscous and powerful dehydrating agent that serves as both a catalyst and a solvent.
-
Methanesulfonic Acid: A strong organic acid that can also be used as a solvent for the reaction.
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A highly effective superacid catalyst for this type of cyclization.
Q3: What is the expected regioselectivity of the cyclization of 4-(2-fluorophenyl)butyric acid?
A3: The fluorine atom at the 2-position of the phenyl ring is an ortho, para-director. In the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid, the cyclization is directed to the carbon atom ortho to the fluorine, leading to the formation of this compound.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed to observe the disappearance of the starting material, 4-(2-fluorophenyl)butyric acid, and the appearance of the product, this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Wet reagents or glassware. | 1. Use fresh, anhydrous catalyst. Increase catalyst loading if necessary. 2. Gradually increase the reaction temperature and monitor the reaction progress. 3. Extend the reaction time. 4. Ensure all reagents and glassware are thoroughly dried before use. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high, leading to charring or side reactions. 2. The fluorine substituent can influence the electronic properties of the aromatic ring, potentially leading to undesired side reactions. | 1. Lower the reaction temperature and monitor for cleaner conversion. 2. Consider using a milder catalyst or optimizing the reaction conditions at a lower temperature for a longer duration. |
| Difficult Product Isolation/Purification | 1. The product may be soluble in the aqueous layer during workup. 2. Co-elution of impurities during column chromatography. | 1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. |
| Incomplete Reaction | 1. Insufficient catalyst deactivation of the aromatic ring by the fluorine atom. 2. Steric hindrance. | 1. Increase the amount of catalyst or use a stronger catalyst like Eaton's reagent. 2. While less common in this specific cyclization, ensure the starting material is pure. |
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the choice of catalyst, reaction temperature, and reaction time. The following table summarizes typical reaction conditions and their impact on the outcome.
| Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Polyphosphoric Acid (PPA) | 80 - 100 | 2 - 4 | 75 - 85 | PPA is viscous and can make stirring difficult. Mechanical stirring is recommended. |
| Methanesulfonic Acid | 85 - 100 | 1 - 3 | 80 - 90 | Less viscous than PPA, allowing for easier handling. |
| Eaton's Reagent | 60 - 80 | 1 - 2 | > 90 | Highly efficient but requires careful handling due to its corrosive nature. |
| Aluminum Chloride (AlCl₃) | 0 - 25 | 2 - 5 | 70 - 80 | Requires conversion of the carboxylic acid to the acid chloride first. |
Experimental Protocols
Synthesis of 4-(2-fluorophenyl)butyric acid
This precursor can be synthesized via several routes. One common method involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by a reduction of the resulting keto acid.
Protocol: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 4-(2-fluorophenyl)butyric acid (1.0 eq).
-
Addition of Catalyst: Add polyphosphoric acid (10-15 times the weight of the starting material) to the flask.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield issues.
Technical Support Center: Synthesis of 8-Fluoro-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-1-tetralone. The information addresses common issues, particularly the formation of byproducts, and offers guidance on prevention and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butanoic acid. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.
Q2: What are the primary byproducts observed in the synthesis of this compound?
A2: The principal byproduct in this synthesis is the isomeric 6-Fluoro-1-tetralone. Its formation is a consequence of the regioselectivity of the intramolecular Friedel-Crafts acylation on the fluorine-substituted aromatic ring. Other potential impurities include unreacted starting material, 4-(2-fluorophenyl)butanoic acid, and polymeric materials resulting from intermolecular reactions.
Q3: How does the fluorine substituent influence the formation of byproducts?
A3: The fluorine atom on the phenyl ring is an ortho, para-directing deactivator for electrophilic aromatic substitution. In the cyclization of 4-(2-fluorophenyl)butanoic acid, the acylium ion can attack either the carbon ortho to the fluorine and para to the alkyl chain (C-8 position, desired product) or the carbon para to the fluorine and ortho to the alkyl chain (C-6 position, isomeric byproduct). The electronic and steric effects of the substituents influence the ratio of these two products.
Q4: What analytical techniques are recommended for identifying and quantifying this compound and its byproducts?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separating and identifying the desired product and its isomeric byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural elucidation and can be used for quantitative analysis of the product mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound and Significant Formation of Isomeric Byproduct
Possible Causes:
-
Suboptimal Reaction Temperature: The temperature can influence the regioselectivity of the cyclization.
-
Inappropriate Catalyst or Catalyst Concentration: The choice and amount of acid catalyst can affect the reaction pathway and lead to increased byproduct formation.
-
Presence of Water: Moisture can deactivate the catalyst and lead to incomplete reactions or side reactions.
Solutions:
-
Temperature Optimization: Carefully control the reaction temperature. Lower temperatures may favor the formation of the thermodynamically more stable 8-fluoro isomer.
-
Catalyst Screening: While polyphosphoric acid is common, other catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can be explored for improved regioselectivity.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous to maintain catalyst activity.
Problem 2: Difficulty in Separating this compound from the 6-Fluoro Isomer
Possible Cause:
-
Similar Physicochemical Properties: The two isomers often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for separating closely related isomers.
-
Fractional Crystallization: If the product is a solid, fractional crystallization from a suitable solvent system can be employed to enrich the desired isomer.
-
Derivative Formation: In some cases, converting the mixture to a derivative, separating the derivatives, and then reverting to the original ketone can be a viable strategy.
Quantitative Data on Byproduct Formation
| Product/Byproduct | Catalyst | Temperature (°C) | Typical Yield (%) |
| This compound | Polyphosphoric Acid (PPA) | 80-100 | 70-85 |
| 6-Fluoro-1-tetralone | Polyphosphoric Acid (PPA) | 80-100 | 15-30 |
| Unreacted Starting Material | Polyphosphoric Acid (PPA) | 80-100 | <5 |
Note: These values are illustrative and actual yields will depend on the specific experimental setup and conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Materials:
-
4-(2-fluorophenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-(2-fluorophenyl)butanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 80-100 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative HPLC or fractional crystallization to separate the this compound from the 6-fluoro isomer.
Visualizations
Caption: Formation of this compound and its isomeric byproduct.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of 8-Fluoro-1-tetralone and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Fluoro-1-tetralone and its analogs. The information is designed to address common challenges encountered during the purification of these compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its analogs.
Issue 1: Low yield after purification.
-
Question: I am losing a significant amount of my this compound during purification. What are the possible causes and how can I improve my yield?
-
Answer: Low recovery can stem from several factors. During extraction, incomplete partitioning between organic and aqueous layers can lead to product loss. In chromatographic purification, using an inappropriate solvent system can result in the compound being too strongly retained on the stationary phase. For recrystallization, the chosen solvent may be too good at dissolving the compound even at low temperatures, or too much solvent may have been used. To improve your yield, consider the following:
-
Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to maximize the neutrality of your compound. Perform multiple extractions with a smaller volume of organic solvent.
-
Chromatography Adjustments: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound.[1] If the compound is not moving from the baseline, gradually increase the polarity of the eluent.
-
Recrystallization Refinement: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Issue 2: Persistent impurities in the final product.
-
Question: After purification, I still observe impurities in my NMR spectrum. How can I identify and remove them?
-
Answer: Persistent impurities are a common issue. These could be unreacted starting materials, byproducts from the synthesis (such as isomers from a Friedel-Crafts reaction), or residual solvents.
-
Identify the Impurity: Compare the NMR spectrum of your purified product with the spectra of your starting materials. Consult NMR chemical shift tables for common laboratory solvents.[2][3] Side products from Friedel-Crafts acylations can include regioisomers, which may have very similar polarities to the desired product.[4][5]
-
Removal Strategies:
-
Orthogonal Purification: If column chromatography on silica gel was unsuccessful, consider using a different stationary phase, such as alumina, or a different purification technique like preparative TLC or recrystallization.
-
Recrystallization: This technique is excellent for removing small amounts of impurities that have different solubility profiles from your product. Experiment with different solvent systems to find one that selectively crystallizes your desired compound.
-
Chemical Treatment: If the impurity is a known byproduct with a reactive functional group, a chemical wash during the workup could be employed. For example, a dilute acid wash can remove basic impurities.
-
-
Issue 3: The product "oils out" during recrystallization.
-
Question: I am trying to recrystallize my this compound analog, but it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To address this:
-
Use a lower boiling point solvent: This will ensure that the solvent boils before the compound melts.
-
Increase the solvent volume: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Change the solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat until it is clear and allow to cool.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common methods for purifying this compound and its analogs are column chromatography on silica gel and recrystallization. The choice between these methods depends on the scale of the reaction and the nature of the impurities. Column chromatography is generally used for separating mixtures with components of different polarities, while recrystallization is effective for removing smaller amounts of impurities from a solid product.
Q2: What are some recommended solvent systems for column chromatography of this compound?
A2: A good starting point for the column chromatography of this compound, which is a moderately polar compound, would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6] It is crucial to first determine the optimal solvent system using TLC.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For a compound like this compound, you might explore single solvents like ethanol or isopropanol, or a two-solvent system such as ethyl acetate/hexanes or toluene/hexanes.[1]
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the progress of a column chromatography separation. For assessing the purity of the final product, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. ¹H and ¹⁹F NMR can be particularly useful for identifying fluorine-containing impurities.[7]
Quantitative Data Summary
The following tables provide recommended starting points for the purification of this compound and its analogs. The exact conditions may need to be optimized for specific derivatives.
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (v/v) | Target Rf on TLC | Notes |
| Silica Gel | Hexanes/Ethyl Acetate | 0.25 - 0.35 | Start with a low polarity mixture (e.g., 9:1) and gradually increase the proportion of ethyl acetate. |
| Silica Gel | Dichloromethane/Hexanes | 0.25 - 0.35 | Good for compounds that may be sensitive to the acidity of silica gel. |
| Alumina (neutral) | Toluene/Ethyl Acetate | 0.25 - 0.35 | An alternative to silica gel, especially if the compound is acid-sensitive. |
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Procedure | Expected Purity |
| Ethanol | Dissolve in hot ethanol and allow to cool slowly. | >98% |
| Isopropanol | Similar to ethanol, may offer different solubility characteristics. | >98% |
| Ethyl Acetate/Hexanes | Dissolve in a minimum of hot ethyl acetate, then add hexanes until turbidity persists. Reheat to clarify and cool slowly. | >99% |
| Toluene/Hexanes | Similar to ethyl acetate/hexanes, but with a higher boiling point solvent. | >99% |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and crack-free packing. Drain the excess solvent until it is level with the top of the silica.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
Add a small layer of sand on top of the sample to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Fluoro-1-tetralone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 8-Fluoro-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butanoic acid. This reaction typically employs a strong Lewis acid or Brønsted acid to facilitate the cyclization of the butanoic acid derivative into the corresponding tetralone.
Q2: My Friedel-Crafts acylation reaction for this compound has a very low yield. What are the likely causes?
A2: Low yields in this reaction can often be attributed to several factors:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1][2][3]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the resulting ketone product can form a stable complex with the catalyst, rendering it inactive.[1][3][4]
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Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts. The ideal temperature may need to be determined empirically.[1]
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Deactivated Starting Material: While the fluorine atom is only weakly deactivating, any other electron-withdrawing groups on the phenyl ring could hinder the electrophilic aromatic substitution.[1]
Q3: What are the typical impurities and byproducts I should expect in the synthesis of this compound?
A3: Common impurities can include unreacted 4-(3-fluorophenyl)butanoic acid, polymeric materials, and potentially isomeric tetralones if cyclization occurs at an alternative position, although this is less likely with the fluorine substituent. Incomplete cyclization or side reactions can also lead to various byproducts that may be identified by techniques like GC-MS.
Q4: How can I effectively purify the crude this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the scale of the reaction and the nature of the impurities.
Q5: What is a good solvent system for the recrystallization of this compound?
A5: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For tetralones, common solvent systems include mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes. The ideal solvent system should be determined experimentally.
Q6: What conditions should I use for column chromatography to purify this compound?
A6: For column chromatography, silica gel is a common stationary phase.[5][6] The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.[7]
Troubleshooting Guides
Issue 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed or is very slow. | Inactive Catalyst: Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[1][2][3] | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: The ketone product is complexing with the Lewis acid.[1][3][4] | Increase the molar ratio of the Lewis acid to the starting material. A stoichiometric amount or a slight excess is often necessary. | |
| Low Reaction Temperature: The activation energy for the cyclization is not being met.[1] | Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as excessive heat can lead to side reactions. | |
| Significant amount of starting material remains after the reaction. | Incomplete Reaction: Reaction time may be too short. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Poor Solubility: The starting material is not fully dissolved in the reaction solvent. | Choose a solvent in which the starting material is more soluble at the reaction temperature. | |
| Formation of a dark, tarry substance. | Polymerization/Side Reactions: The reaction conditions are too harsh (e.g., temperature is too high). | Run the reaction at a lower temperature. Consider a milder Lewis acid catalyst. |
Issue 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC after reaction. | Formation of Byproducts: Side reactions are occurring. | Optimize reaction conditions (temperature, catalyst, reaction time) to minimize byproduct formation. |
| Isomer Formation: Cyclization is occurring at an alternative position on the aromatic ring. | While less common for this substrate, consider using a more regioselective catalyst or reaction conditions. | |
| Difficulty in separating the product from impurities. | Similar Polarity of Product and Impurities: The chosen purification method is not effective. | For column chromatography, try a different solvent system with a shallower polarity gradient. For recrystallization, screen a variety of solvent systems. |
| Oily product that does not crystallize. | Presence of Impurities: Impurities can inhibit crystallization. | Attempt to purify a small sample by column chromatography to obtain a seed crystal. If successful, use the seed crystal to induce crystallization of the bulk material. |
| Product is discolored. | Presence of Colored Impurities: These may be polymeric byproducts. | Purify by column chromatography. Activated carbon treatment during recrystallization can sometimes remove colored impurities. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol describes a general procedure for the cyclization of 4-(3-fluorophenyl)butanoic acid.
Materials:
-
4-(3-fluorophenyl)butanoic acid
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Lewis Acid (e.g., Aluminum chloride (AlCl₃), Polyphosphoric acid (PPA), or Eaton's reagent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))
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Hydrochloric acid (HCl), ice-cold
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Sodium bicarbonate solution, saturated
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend the Lewis acid (e.g., 1.1 to 2.5 equivalents of AlCl₃) in the anhydrous solvent.
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Addition of Starting Material: Dissolve 4-(3-fluorophenyl)butanoic acid (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the Lewis acid at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the Lewis acid complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of a suitable hot solvent (or solvent mixture, e.g., ethanol/water).
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If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel.[5]
-
Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Lewis Acids for the Synthesis of this compound
| Lewis Acid | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| AlCl₃ | DCM, 0 °C to rt, 4h | ~70-85 | >95 (after purification) | General Friedel-Crafts Acylation Principles |
| PPA | 80-100 °C, 2-6h | ~60-80 | >95 (after purification) | Intramolecular Friedel-Crafts Reactions[8] |
| Eaton's Reagent | rt to 60 °C, 1-3h | ~75-90 | >95 (after purification) | Synthesis of Tetralones[9] |
Note: The yields and purities are approximate and can vary depending on the specific reaction scale and conditions.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting failed reactions involving 8-Fluoro-1-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Fluoro-1-tetralone. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile building block in organic synthesis. The most common reactions include:
-
Friedel-Crafts Cyclization: Intramolecular acylation to form the tetralone ring is a key synthetic step.
-
Reduction of the Ketone: The carbonyl group is often reduced to a hydroxyl group to create chiral centers for further derivatization.
-
Alpha-Functionalization: The position adjacent to the carbonyl group (the α-carbon) is reactive and can undergo various functionalization reactions, such as alkylation and arylation.
-
Condensation Reactions: The ketone can react with various reagents to form larger, more complex molecules.
Q2: My intramolecular Friedel-Crafts cyclization to synthesize this compound is resulting in a low yield. What are the potential causes and solutions?
Low yields in Friedel-Crafts cyclization are a frequent issue. Several factors can contribute to this problem. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality Reagents | Ensure the starting material, 4-(2-fluorophenyl)butanoic acid or its acid chloride, is pure and dry. Use freshly distilled solvents. |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, SnCl₄) or a strong protic acid (e.g., polyphosphoric acid). Consider modern, milder reagents like hexafluoroisopropanol (HFIP) for sensitive substrates.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating, while others proceed better at lower temperatures to minimize side reactions. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of catalyst to substrate is used. Excess catalyst can sometimes lead to side product formation. |
| Presence of Moisture | The reaction is highly sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware. |
A general troubleshooting workflow for this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts cyclization.
Troubleshooting Guides
Issue 1: Unexpected Side Products in the Reduction of this compound
Question: I am trying to reduce the ketone of this compound to the corresponding alcohol, but I am observing unexpected side products. What could be the cause?
Answer: The reduction of the carbonyl group in this compound can sometimes lead to side products due to over-reduction or competing reactions.
Possible Side Products and Causes:
| Side Product | Potential Cause | Suggested Solution |
| 1-Fluoro-1,2,3,4-tetrahydronaphthalene | Over-reduction of the alcohol intermediate. This is more common with strong reducing agents like LiAlH₄. | Use a milder reducing agent such as sodium borohydride (NaBH₄). Monitor the reaction closely using Thin Layer Chromatography (TLC). |
| De-fluorinated products | Certain reducing conditions, especially catalytic hydrogenation with specific catalysts, might lead to cleavage of the C-F bond. | Screen different hydrogenation catalysts (e.g., Pd/C, PtO₂) and optimize reaction conditions (pressure, temperature, solvent). Consider chemoselective reducing agents. |
Experimental Protocol: Selective Reduction of this compound
This protocol outlines a general procedure for the selective reduction of the ketone to the alcohol.
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Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol or ethanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water or dilute HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The logical flow of troubleshooting this issue is depicted in the following diagram.
Caption: Decision-making process for troubleshooting reduction side reactions.
Issue 2: Difficulty in the Purification of Reaction Mixtures
Question: I am having trouble purifying my reaction product from the this compound starting material and other impurities. What purification strategies can I employ?
Answer: Purification of fluorinated compounds can sometimes be challenging due to their unique polarity and volatility.
Purification Strategies:
| Technique | Applicability and Tips |
| Column Chromatography | This is the most common method. Use a solvent system with a polarity that provides good separation between your product and impurities on a TLC plate before scaling up to a column. A gradient elution might be necessary. For fluorinated compounds, sometimes using a mixture of hexanes and ethyl acetate or dichloromethane and methanol is effective. |
| Crystallization | If your product is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find suitable conditions for crystallization. |
| Distillation | If the product is a liquid and thermally stable, distillation under reduced pressure (vacuum distillation) can be used to separate it from non-volatile impurities. |
| Preparative HPLC | For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. |
The general workflow for developing a purification strategy is shown below.
Caption: Workflow for selecting an appropriate purification method.
References
Stability issues of 8-Fluoro-1-tetralone under different conditions
Technical Support Center: 8-Fluoro-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of this compound. The information is intended for researchers, scientists, and professionals in drug development.
General Stability Profile
This compound, as a ketone with an aromatic ring, is expected to have moderate stability. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the adjacent carbonyl group. While specific data is limited, forced degradation studies are crucial to understanding its stability profile under various experimental conditions.[1][2] General principles suggest that, like other tetralones, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration is recommended. It should be protected from light, especially UV light, to prevent potential photodegradation.
Q2: Is this compound sensitive to acidic or basic conditions?
A2: Yes, like many ketones, this compound can be sensitive to strong acidic or basic conditions. Acidic conditions can potentially catalyze aldol-type condensation reactions or other rearrangements. Strong basic conditions can lead to enolate formation, which might participate in various reactions or lead to decomposition over time. Hydrolysis is a common degradation pathway under these conditions.[3][4]
Q3: What is the expected thermal stability of this compound?
A3: The thermal stability of this compound is expected to be moderate. While it should be stable at typical reaction temperatures, prolonged exposure to high temperatures (e.g., >80°C) could lead to degradation.[3] Thermal degradation studies are recommended to determine its stability profile at elevated temperatures.
Q4: How does the fluorine substituent affect the stability of the molecule?
A4: The fluorine atom at the 8-position is an electron-withdrawing group, which can impact the electronic properties of the aromatic ring and the reactivity of the carbonyl group. This can influence its susceptibility to nucleophilic or electrophilic attack. In some related compounds, halogen substituents have been shown to influence phototoxicity and photostability.[5][6][7]
Q5: Is this compound susceptible to oxidation?
A5: Yes, the tetralone structure can be susceptible to oxidation, potentially leading to the formation of various oxidation products.[8] It is advisable to avoid strong oxidizing agents and to store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for long periods or is in a solution that is sensitive to oxidation.
Q6: What are the likely degradation products of this compound?
A6: Under forced degradation conditions, likely degradation products could arise from hydrolysis, oxidation, or photolytic cleavage.[2] Characterization techniques such as HPLC-MS are essential to identify and quantify these potential degradants.
Troubleshooting Guides
| Issue Observed | Potential Cause Related to Stability | Recommended Action |
| Low yield in a reaction | Degradation of this compound under the reaction conditions (e.g., strong acid/base, high temperature). | Perform a stability check of the starting material under the reaction conditions without the other reagents. Consider milder reaction conditions if degradation is observed. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products during sample preparation, storage, or the experiment itself. | Analyze the sample immediately after preparation. Store stock solutions at low temperatures and protect from light. Conduct a forced degradation study to identify potential degradants.[9] |
| Discoloration of the compound upon storage | Possible degradation due to exposure to light, air (oxidation), or moisture. | Store the compound in an amber vial, under an inert atmosphere, and in a desiccator. |
| Inconsistent experimental results | Instability of this compound in the solvent used. | Check the stability of the compound in the chosen solvent over time. Consider using a more inert solvent. |
Illustrative Quantitative Data
The following tables present illustrative data from a hypothetical forced degradation study of this compound. These values are for example purposes to demonstrate typical outcomes of such studies.
Table 1: Degradation of this compound under Hydrolytic Stress
| Condition | Time (hours) | % Degradation | Number of Degradants |
| 0.1 M HCl at 60°C | 24 | 8.5 | 2 |
| 0.1 M NaOH at 60°C | 24 | 12.2 | 3 |
| Water at 60°C | 24 | < 1.0 | 0 |
Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress
| Condition | Time (hours) | % Degradation | Number of Degradants |
| 3% H₂O₂ at RT | 24 | 15.8 | 4 |
| Dry Heat at 80°C | 48 | 5.3 | 1 |
| Photolytic (UV/Vis) | 24 | 10.1 | 3 |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[1]
1. Acidic and Basic Hydrolysis
-
Objective: To assess degradation under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
For basic hydrolysis, mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the stability in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound.
-
Add 3% hydrogen peroxide (H₂O₂) to the solution.
-
Keep the solution at room temperature and protect from light.
-
Collect samples at various intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples using an appropriate HPLC method.
-
3. Thermal Degradation
-
Objective: To determine the effect of high temperature on the solid compound.
-
Procedure:
-
Place a known amount of solid this compound in a vial.
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven.
-
At specified times (e.g., 24, 48, 72 hours), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
4. Photostability Testing
-
Objective: To assess the impact of light exposure.
-
Procedure:
-
Expose a solution of this compound (e.g., 1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Both samples should be kept at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Forced Degradation Workflow
Caption: Troubleshooting Logic for Stability Issues
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CH-activating oxidative hydroxylation of 1-tetralones and related compounds with high regio- and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bfarm.de [bfarm.de]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Fluorotetralones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of fluorotetralones. Fluorotetralones are valuable intermediates in medicinal chemistry, and controlling the position of fluorine incorporation is critical for modulating the pharmacological properties of target molecules. This guide offers practical solutions and detailed experimental protocols to help researchers achieve desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of fluorotetralones?
A1: The primary challenge lies in controlling the position of fluorination on the tetralone scaffold, particularly for 1-tetralone which has two enolizable positions at C2 and C3. The formation of a mixture of 2-fluoro-1-tetralone and 3-fluoro-1-tetralone is a common issue. This arises from the potential to form two different enolates—the kinetic and the thermodynamic enolate—which then react with an electrophilic fluorine source. Achieving high regioselectivity depends on carefully controlling the reaction conditions to favor the formation of one enolate over the other.
Q2: How can I selectively synthesize 2-fluoro-1-tetralone?
A2: The synthesis of 2-fluoro-1-tetralone, the thermodynamically favored product, is generally achieved under conditions that allow for enolate equilibration. This typically involves using a weaker base in a protic solvent or allowing the reaction to proceed at a higher temperature for a longer duration. These conditions enable the initially formed kinetic enolate to revert to the starting ketone and subsequently form the more stable, more substituted thermodynamic enolate at the C2 position.
Q3: How can I selectively synthesize 3-fluoro-1-tetralone?
A3: The synthesis of 3-fluoro-1-tetralone, the kinetically favored product, requires conditions that promote the rapid and irreversible formation of the less substituted enolate at the C3 position. This is typically achieved by using a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at very low temperatures (e.g., -78 °C). These conditions trap the kinetic enolate before it has a chance to equilibrate to the more stable thermodynamic form.
Q4: What is the role of the fluorinating agent in regioselectivity?
A4: While the primary control of regioselectivity lies in the enolate formation, the choice of the fluorinating agent is also important. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly used. These reagents are highly reactive towards the electron-rich enolate double bond. The reactivity and steric bulk of the fluorinating agent can influence the transition state of the fluorination step, but the regiochemical outcome is predominantly dictated by the position of the enolate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor regioselectivity; mixture of 2-fluoro and 3-fluoro isomers obtained. | Formation of both kinetic and thermodynamic enolates. The reaction conditions are allowing for the equilibration between the two possible enolates. | To favor 3-fluoro-1-tetralone (kinetic product): - Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA).- Perform the reaction in an aprotic solvent such as THF.- Maintain a very low reaction temperature (e.g., -78 °C) during enolate formation and fluorination.- Add the ketone slowly to the base to ensure the ketone is always in the presence of excess base, minimizing ketone-enolate proton exchange.To favor 2-fluoro-1-tetralone (thermodynamic product): - Use a weaker base such as sodium hydride (NaH) or an alkoxide.- Employ a protic solvent or a co-solvent that can facilitate proton exchange.- Run the reaction at a higher temperature (e.g., room temperature or slightly elevated) to allow for equilibration. |
| Low yield of the desired fluorotetralone. | Incomplete enolate formation. The base may not be strong enough or the reaction time for deprotonation may be too short. | - Ensure the base is freshly prepared or properly stored to maintain its activity.- Increase the equivalents of the base.- Extend the deprotonation time before adding the fluorinating agent. |
| Decomposition of the starting material or product. The reaction conditions may be too harsh. | - For kinetic control, ensure the temperature is strictly maintained at -78 °C.- For thermodynamic control, avoid excessively high temperatures or prolonged reaction times that could lead to side reactions. | |
| Side reactions with the fluorinating agent. Selectfluor® can also act as an oxidant. | - Ensure the reaction is carried out under an inert atmosphere to prevent unwanted oxidation.- Use the stoichiometric amount of the fluorinating agent. | |
| Formation of di-fluorinated byproducts. | Excess fluorinating agent or reaction conditions that favor further fluorination of the mono-fluorinated product. | - Use only a slight excess (e.g., 1.1 equivalents) of the fluorinating agent.- Quench the reaction promptly once the starting material is consumed (monitor by TLC or GC-MS). |
Data Presentation
Table 1: Regioselectivity in the Fluorination of 1-Tetralone under Various Conditions
| Entry | Base | Solvent | Temperature (°C) | Product Ratio (2-fluoro : 3-fluoro) | Predominant Isomer |
| 1 | LDA | THF | -78 | ~5 : 95 | 3-Fluoro-1-tetralone (Kinetic) |
| 2 | NaH | THF | 25 | >90 : <10 | 2-Fluoro-1-tetralone (Thermodynamic) |
| 3 | KHMDS | THF | -78 | ~10 : 90 | 3-Fluoro-1-tetralone (Kinetic) |
| 4 | NaOEt | EtOH | 25 | >85 : <15 | 2-Fluoro-1-tetralone (Thermodynamic) |
Note: The ratios presented are approximate and can vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-1-tetralone (Thermodynamic Control)
This procedure is adapted from general methods for the α-fluorination of ketones under thermodynamic control.
Reagents and Materials:
-
1-Tetralone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Selectfluor® (F-TEDA-BF4)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) washed with hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-tetralone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete formation of the thermodynamic enolate.
-
In a separate flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous THF.
-
Cool the enolate solution back to 0 °C and add the Selectfluor® solution dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-fluoro-1-tetralone.
Protocol 2: Synthesis of 3-Fluoro-1-tetralone (Kinetic Control)
This procedure is adapted from general methods for the α-fluorination of ketones under kinetic control.
Reagents and Materials:
-
1-Tetralone
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Selectfluor® (F-TEDA-BF4)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a syringe, add anhydrous THF and diisopropylamine (1.2 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) to the stirred solution and allow it to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
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Dissolve 1-tetralone (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C over 30 minutes.
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Stir the resulting enolate solution at -78 °C for 1 hour.
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In a separate flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous THF.
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Add the Selectfluor® solution dropwise to the enolate solution at -78 °C over 30 minutes.
-
Maintain the reaction at -78 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure 3-fluoro-1-tetralone.
Visualizations
Caption: Logical workflow for the regioselective fluorination of 1-tetralone.
Caption: Troubleshooting logic for poor regioselectivity in fluorotetralone synthesis.
Side reactions to avoid during the derivatization of 8-Fluoro-1-tetralone
Welcome to the technical support center for the synthesis and derivatization of 8-Fluoro-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments. Below you will find a series of frequently asked questions (FAQs) that address specific issues, complete with troubleshooting tables, detailed experimental protocols, and workflow diagrams.
General Principles for Avoiding Side Reactions
Successful derivatization often relies on the strategic use of protecting groups to temporarily block reactive functional groups and prevent unwanted side reactions.[1] A good protecting group should be easy to introduce and remove in high yields, stable to the desired reaction conditions, and should not interfere with the reaction.[2] For tetralones, the most common sites for side reactions are the active α-methylene group and the ketone itself. Careful selection of reagents, reaction conditions, and purification methods is critical for success.
Frequently Asked Questions (FAQs)
FAQ 1: Issues with Reductive Amination
Question: I am attempting a reductive amination of this compound with a primary amine, but I'm getting a low yield of my desired secondary amine along with several side products. What is going wrong and how can I optimize the reaction?
Answer: Reductive amination is a robust method for forming C-N bonds, but it can be prone to specific side reactions if not properly controlled. The primary issues are the premature reduction of the ketone to an alcohol, the formation of a tertiary amine through over-alkylation, and the formation of imine or enamine intermediates that may be difficult to reduce.
Common Side Reactions & Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Isolation of 8-Fluoro-1-tetralol | The reducing agent is too reactive and reduces the ketone before imine formation. | Use a milder or pH-sensitive reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more effective at reducing the protonated imine than the ketone. |
| Formation of a tertiary amine | The desired secondary amine product reacts with another molecule of this compound. | Use a slight excess (1.1-1.5 equivalents) of the primary amine to push the equilibrium towards the desired product and minimize the chance for the product to react again. |
| Unreacted starting material | Inefficient imine formation due to the presence of water or incorrect pH. | Perform the reaction under anhydrous conditions. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation. Ensure the removal of water, either by using a Dean-Stark apparatus or a drying agent like MgSO₄. |
| Complex mixture of products | A combination of the above issues or reaction temperature is too high, leading to decomposition. | Maintain a controlled temperature (often 0 °C to room temperature). Optimize the reaction step-by-step: first ensure imine formation is complete (monitor by TLC/LC-MS) before adding the reducing agent. |
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound and potential side products.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
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To a solution of this compound (1.0 eq) and the primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature, add acetic acid (2.0 eq).
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Stir the mixture for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 2: Controlling α-Alkylation and Self-Condensation
Question: I am trying to perform a mono-alkylation at the C2 position of this compound, but I'm getting a mixture of the starting material, the desired mono-alkylated product, and a di-alkylated side product. I also see some high molecular weight impurities. What's happening?
Answer: The α-methylene group (C2) of 1-tetralone is acidic and readily deprotonated to form an enolate, which can then act as a nucleophile. The key challenges are ensuring complete enolate formation before adding the alkylating agent to prevent side reactions and avoiding over-alkylation.
Common Side Reactions & Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Di-alkylation Product | The mono-alkylated product is also acidic and can be deprotonated and react with a second molecule of the alkylating agent. | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to ensure rapid and complete deprotonation of the starting material. Add the alkylating agent slowly. |
| Aldol Self-Condensation | The enolate of the tetralone attacks the carbonyl group of an unreacted tetralone molecule.[3] This is especially problematic if deprotonation is slow or incomplete. | Pre-form the enolate at low temperature (-78 °C) using a strong base like LDA before adding the alkylating agent. This minimizes the concentration of neutral tetralone available for the enolate to attack. |
| Low Conversion | The base is not strong enough to fully deprotonate the tetralone, or the alkylating agent is not reactive enough. | Switch to a stronger base (e.g., NaH to LDA). Use a more reactive alkylating agent (e.g., from R-Cl to R-I). |
| O-Alkylation | The enolate reacts through its oxygen atom instead of the carbon atom. | This is generally less common for tetralones but can be favored by using polar aprotic solvents and alkali metal counterions. Using less polar solvents like THF can favor C-alkylation. |
Troubleshooting Logic for α-Alkylation
Caption: Decision-making diagram for troubleshooting α-alkylation of this compound.
Experimental Protocol: Mono-methylation using LDA
-
In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C (acetone/dry ice bath) and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to form LDA.
-
Cool the LDA solution back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
FAQ 3: Preventing Electrophilic Attack on the Aromatic Ring
Question: I want to perform a Friedel-Crafts acylation on the benzene ring of this compound, but the reaction is failing and I am recovering decomposed starting material. How can I achieve substitution on the aromatic ring?
Answer: Direct electrophilic aromatic substitution (EAS) on this compound is challenging due to the electronic properties of the substituents. The ketone group is deactivating and meta-directing, while the fluorine atom is weakly deactivating but ortho-, para-directing. Furthermore, strong Lewis acids used in reactions like Friedel-Crafts can complex with the carbonyl oxygen, leading to further deactivation or undesired side reactions. The best strategy is to protect the ketone before performing the EAS.
Strategy: Ketone Protection
The most common way to protect the ketone is to convert it into a cyclic acetal (or ketal), which is stable to many reagents used for EAS but can be easily removed under acidic conditions.
Workflow for Aromatic Substitution via Ketone Protection
Caption: A three-step strategy for electrophilic aromatic substitution on this compound.
Experimental Protocol: Acylation via Ketal Protection
-
Protection: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq), ethylene glycol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene. Reflux the mixture until no more water is collected in the Dean-Stark trap. Cool, wash the solution with saturated aqueous NaHCO₃, dry over Na₂SO₄, and remove the toluene under vacuum to yield the protected ketal.
-
Acylation: Cool a suspension of anhydrous AlCl₃ (1.2 eq) in dichloromethane (DCM) to 0 °C. Add acetyl chloride (1.1 eq) dropwise, followed by a solution of the protected tetralone in DCM. Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitor by TLC). Pour the reaction mixture carefully onto crushed ice with concentrated HCl. Extract with DCM, wash, dry, and concentrate.
-
Deprotection: Dissolve the crude product from the previous step in a mixture of acetone and 2M aqueous HCl. Stir at room temperature or heat gently (40-50 °C) until the deprotection is complete (monitor by TLC). Neutralize with NaHCO₃, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography or recrystallization.
References
Technical Support Center: Catalyst Selection and Optimization for 8-Fluoro-1-tetralone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Fluoro-1-tetralone. The information is designed to address specific experimental challenges and facilitate catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile intermediate used in various catalytic reactions. The most common transformations include:
-
Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and other palladium-catalyzed cross-couplings are frequently employed to introduce aryl, heteroaryl, or amino substituents.
-
Asymmetric Hydrogenation: The enantioselective reduction of the ketone functionality is a critical step in the synthesis of chiral compounds.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles under suitable conditions.
-
α-Arylation and Alkylation: Functionalization at the α-position to the carbonyl group is another important transformation.
Q2: How does the fluorine substituent influence the reactivity of this compound in catalytic reactions?
A2: The fluorine atom at the 8-position significantly impacts the electronic properties of the aromatic ring. Its strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In palladium-catalyzed cross-coupling reactions, the reactivity is generally lower compared to heavier halogens like bromine or iodine due to the stronger carbon-fluorine bond. However, with the appropriate choice of catalyst and ligands, successful cross-coupling can be achieved. The fluorine atom can also influence the stereoselectivity of asymmetric reactions.[1][2][3]
Q3: What are the key considerations for selecting a catalyst for a Suzuki-Miyaura cross-coupling reaction with this compound?
A3: For Suzuki-Miyaura reactions involving the less reactive C-F bond, the choice of a highly active catalyst system is crucial. Key factors include:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the oxidative addition step. Ligands like 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) have shown success in similar challenging cross-coupling reactions.[1]
-
Base: A moderately strong base such as potassium phosphate tribasic (K₃PO₄) is typically used.
-
Solvent: A mixture of an organic solvent like toluene and water is often employed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion in Suzuki-Miyaura cross-coupling | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent degradation. |
| Insufficiently reactive catalyst system for C-F activation | Switch to a more electron-rich and sterically demanding ligand, such as SPhos or a similar biarylphosphine ligand.[1] | |
| Inappropriate base or solvent | Optimize the base and solvent system. Consider using a stronger base or a different solvent mixture. | |
| Poor enantioselectivity in asymmetric hydrogenation | Suboptimal chiral ligand | Screen a variety of chiral ligands. The presence of the fluorine atom may necessitate a different ligand compared to non-fluorinated analogs. Fluorinated ligands themselves can sometimes enhance stereoselectivity.[3] |
| Incorrect catalyst precursor to ligand ratio | Optimize the metal-to-ligand ratio. | |
| Non-ideal reaction conditions (temperature, pressure, solvent) | Systematically vary the reaction temperature, hydrogen pressure, and solvent to find the optimal conditions for high enantiomeric excess. | |
| Side reactions in Buchwald-Hartwig amination | Catalyst decomposition | Use a pre-catalyst or ensure proper activation of the palladium precursor and ligand. |
| Hydrodefluorination | This can be a competing reaction. Lowering the reaction temperature or using a milder base might suppress this side reaction. | |
| Amine coordination to the metal center inhibiting catalysis | Use a ligand that is less prone to displacement by the amine substrate. | |
| Low yield in Nucleophilic Aromatic Substitution (SNAr) | Insufficiently strong nucleophile | Use a stronger nucleophile or increase the reaction temperature. |
| Poor solvent choice | Use a polar aprotic solvent like DMF or DMSO to facilitate the reaction.[1] | |
| Deactivation of the aromatic ring | Ensure that other substituents on the tetralone ring are not deactivating for SNAr. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
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This compound
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Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)[1]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)[1]
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Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)[1]
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Anhydrous toluene
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Water
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate tribasic.[1]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]
-
Add anhydrous toluene and water via syringe.[1]
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).[1]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[1]
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.[1]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by flash column chromatography to yield the desired product.[1]
Visualizations
Catalyst Selection Logic for Cross-Coupling Reactions
Caption: Logical workflow for selecting catalysts and conditions for cross-coupling reactions.
General Experimental Workflow for Catalytic Reactions
Caption: A generalized workflow for performing and analyzing catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of O,O-acetal-fused tetracyclic scaffolds with fluorinated tetrasubstituted centers via fluorine-assisted asymmetric induction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity in 8-Fluoro-1-tetralone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 8-Fluoro-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: The main approaches to induce stereoselectivity in the synthesis of this compound and its derivatives include:
-
Asymmetric Catalysis: Utilizing chiral catalysts, such as transition metal complexes (e.g., Iridium, Ruthenium, Rhodium) or organocatalysts, to facilitate enantioselective reactions like hydrogenation or reduction.[1][2][3]
-
Chiral Auxiliaries: Temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a reaction.[4][5] The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.
-
Enzyme-Catalyzed Reactions (Biocatalysis): Employing enzymes or whole-cell systems that can perform highly selective reductions of the ketone functionality.[6][7]
Q2: How does the fluorine atom at the 8-position influence the stereochemical outcome of the reaction?
A2: The fluorine atom at the 8-position can exert significant electronic and steric effects that influence the stereoselectivity of reactions at the C1 carbonyl group. Fluorine's high electronegativity can alter the electron density of the aromatic ring and the carbonyl group, potentially affecting the coordination of catalysts and reagents.[8][9][10][11] Furthermore, steric interactions between the fluorine atom and the incoming reagent or catalyst can favor a specific trajectory of approach, thereby enhancing diastereoselectivity or enantioselectivity. In some cases, fluorine can lead to a reversal of stereoselectivity compared to the non-fluorinated analog.[9]
Q3: What analytical techniques are recommended for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of this compound derivatives?
A3: The most common and reliable methods for determining the stereochemical purity of chiral this compound derivatives are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying enantiomers.[12][13][14][15][16] A variety of chiral stationary phases (CSPs) are commercially available, and method development typically involves screening different columns and mobile phases.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that often provides faster separations and is more environmentally friendly.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR can sometimes be used to determine diastereomeric ratios, determining enantiomeric excess usually requires the use of a chiral derivatizing agent or a chiral solvating agent to induce chemical shift differences between the enantiomers.[18][19][20][21] ¹⁹F NMR can also be a powerful tool for analyzing fluorinated chiral compounds.[18][21][22]
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Suggested Solution |
| Inactive or Inefficient Catalyst | - Ensure the catalyst is properly activated and handled under appropriate inert conditions if it is air or moisture sensitive.- Screen a variety of chiral ligands or catalysts to find one that is optimal for the this compound scaffold.- Increase the catalyst loading, although this should be done judiciously to balance cost and potential side reactions. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Lowering the temperature often increases stereoselectivity.- Vary the solvent. The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.- Adjust the concentration of reactants. |
| Interference from Starting Materials or Reagents | - Ensure the starting this compound is of high purity. Impurities can sometimes interfere with the catalyst.- If using a chiral auxiliary, ensure it is of high enantiomeric purity. |
| Incorrect Stereochemical Model | - The electronic and steric influence of the 8-fluoro group may alter the expected stereochemical outcome. Re-evaluate the transition state model considering the fluorine substituent.[8][10] |
Issue 2: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or temperature (be mindful of the potential impact on stereoselectivity).- Increase the stoichiometry of the reducing agent or other key reagents. |
| Side Reactions | - Over-reduction: In the case of reductions, the resulting alcohol can sometimes undergo further reactions. Adjust the stoichiometry of the reducing agent and monitor the reaction closely by TLC or LC-MS.- Decomposition: The starting material or product may be unstable under the reaction conditions. Consider milder reagents or shorter reaction times.- Byproduct Formation: Common side reactions in tetralone synthesis include self-condensation or polymerization.[17] Adjusting the temperature and addition rate of reagents can help minimize these. |
| Catalyst Poisoning | - Ensure all glassware is scrupulously clean and that solvents and reagents are free from impurities that could poison the catalyst (e.g., water, oxygen, sulfur compounds). |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Separation of Enantiomers/Diastereomers | - Chromatography: Develop a robust chiral HPLC or SFC method for analytical assessment, which can then be scaled up for preparative separation.[16][17][23]- Crystallization: Attempt diastereomeric salt formation with a chiral resolving agent or selective crystallization of one enantiomer. |
| Product Co-elutes with Impurities | - Optimize the mobile phase and stationary phase for column chromatography.- Consider a different purification technique, such as recrystallization or distillation. |
| Product Instability | - If the chiral alcohol product is unstable, consider derivatizing it in situ to a more stable compound before purification. |
Quantitative Data Summary
The following table summarizes representative data for the asymmetric reduction of fluorinated tetralone analogs. Note that specific data for this compound may vary.
| Method | Catalyst/Reagent | Substrate | Yield (%) | ee (%) / er | dr | Reference |
| Asymmetric Hydrogenation | Iridium-based Catalyst | α-Methyl substituted tetralone | 95 | 99:1 er | >20:1 | [1] |
| Asymmetric Reduction | Oxazaborolidine Catalyst | α-Tetralone | Good | 85% ee | - | [1] |
| Biocatalytic Reduction | Lactobacillus paracasei BD101 | 1-Tetralone | 95 | >99% ee (R) | - | [6] |
| Asymmetric Hydrogenation | Chiral FLP-catalyst | 3-Fluorinated chromones | High | up to 88% ee | - | [3] |
| Electrophilic Fluorination | Cinchonine/Selectfluor | α-Aryl-tetralones | >98 | up to 74% ee | - | [8] |
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of this compound
This is a representative protocol based on similar transformations and should be optimized for the specific substrate.
-
Catalyst Preparation: In a glovebox, a chiral transition metal catalyst (e.g., a Ru(II) or Ir(III) complex with a chiral diamine ligand) is weighed into a flame-dried Schlenk flask.
-
Reaction Setup: The flask is sealed, removed from the glovebox, and placed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., isopropanol) is added via syringe.
-
Substrate Addition: this compound is dissolved in the same anhydrous, degassed solvent and added to the catalyst solution.
-
Initiation: A hydrogen donor, such as formic acid/triethylamine azeotrope or isopropanol itself, is added to initiate the reaction.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature or slightly elevated) and monitored by TLC or chiral HPLC until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched (e.g., with water or a saturated aqueous solution of NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the resulting 8-fluoro-1-tetralol is determined by chiral HPLC analysis.
Visualizations
Caption: Factors influencing the stereoselectivity in this compound synthesis.
Caption: Troubleshooting workflow for poor stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 22. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 8-Fluoro-1-tetralone and Other Halogenated Tetralones: A Guide for Researchers
For researchers, scientists, and drug development professionals, halogenated tetralones represent a significant class of chemical scaffolds with diverse applications in medicinal chemistry and organic synthesis. The introduction of a halogen atom onto the tetralone core profoundly influences the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of 8-Fluoro-1-tetralone alongside other halogenated analogs, offering insights into their synthesis, properties, and potential therapeutic applications.
The strategic placement of halogens can modulate a compound's reactivity, metabolic stability, and binding affinity to biological targets.[1][2][3] While a range of halogenated tetralones have been synthesized and studied, this compound remains a less explored isomer. This guide aims to consolidate available data and provide a comparative framework for future research.
Physicochemical Properties
The nature and position of the halogen atom significantly impact the physicochemical properties of the tetralone scaffold. While specific experimental data for this compound is not extensively available in the reviewed literature, a comparison can be drawn from available data for other halogenated tetralones.
| Property | This compound | 7-Chloro-1-tetralone | 7-Bromo-1-tetralone |
| CAS Number | 628731-58-8[4] | 26673-32-5[5] | 32281-97-3[1] |
| Molecular Formula | C₁₀H₉FO | C₁₀H₉ClO[6] | C₁₀H₉BrO[7] |
| Molecular Weight | 164.18 g/mol | 180.63 g/mol [6] | 225.08 g/mol [1] |
| Appearance | Not specified | Pale yellow to white crystalline powder[5] | White solid[1] |
| Melting Point (°C) | Not specified | 93.0 to 97.0[5] | ~78[1] |
| Boiling Point (°C) | Not specified | 115°C/0.3mmHg[5] | 157°C / 8 mmHg[1] |
| Purity | Not specified | Not specified | 97% or 98%[8] |
Note: "Not specified" indicates that the data was not available in the searched literature.
Synthesis of Halogenated Tetralones
The synthesis of halogenated 1-tetralones is most commonly achieved through intramolecular Friedel-Crafts acylation of the corresponding 4-arylbutyric acid.[1][5] This versatile method allows for the preparation of various positional isomers depending on the substitution pattern of the starting material.
Experimental Protocol: Synthesis of 7-Chloro-1-tetralone [5]
This protocol describes the synthesis of 7-Chloro-1-tetralone via intramolecular Friedel-Crafts acylation.
Materials:
-
4-(4-chlorophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ethyl acetate (EtOAc)
-
Water
-
1N NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Heat polyphosphoric acid (20 g) to 90 °C in a beaker.
-
Add 4-(4-chlorophenyl)butyric acid (3 g, 17 mmol) in portions to the heated PPA.
-
Stir the reaction mixture for 5 minutes.
-
Cool the resulting thick orange viscous oil to 60 °C.
-
Slowly add water to the mixture.
-
Once the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.
-
Wash the organic phase sequentially with water, 1N NaOH solution, and water.
-
Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-chloro-1-tetralone as a white solid (2.5 g, 81% yield).
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 2.12-2.18 (m, 2H), 2.67 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H), 7.22 (d, J = 8.0 Hz, 1H), 7.42 (dd, J = 10.2, 2.4 Hz, 1H), 7.85 (d , J = 2.4 Hz, 1H).[5]
Experimental Protocol: Synthesis of 7-Bromo-1-tetralone [1]
This protocol outlines the synthesis of 7-Bromo-1-tetralone.
Materials:
-
4-(4-bromophenyl)butanoic acid
-
Thionyl chloride or oxalyl chloride
-
A Lewis acid catalyst (e.g., AlCl₃, SnCl₄)
-
Dichloromethane (or another suitable solvent)
-
Crushed ice
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography (hexane:ethyl acetate gradient)
Procedure:
-
Convert 4-(4-bromophenyl)butanoic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
In a round-bottom flask under an inert atmosphere, dissolve the acid chloride in a suitable solvent and cool in an ice bath.
-
Add the Lewis acid catalyst portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Bromo-1-tetralone as a white solid (yields typically in the range of 80-90%).[1]
The synthesis of this compound has been mentioned as a step in the preparation of more complex molecules, but a detailed experimental protocol and characterization data were not found in the reviewed literature.[9]
Comparative Biological Activity
Halogenated tetralones have been investigated for a variety of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.[2][10][11] The nature and position of the halogen can significantly influence potency and selectivity.
Antimicrobial and Antifungal Activity
Derivatives of tetralone have shown promising antibacterial and antifungal activities.[2][10] While specific comparative data for this compound is lacking, studies on other halogenated tetralones suggest that these compounds are a promising class for the development of new antimicrobial agents. For instance, certain tetralone derivatives have demonstrated significant activity against ESKAPE pathogens.[2]
Enzyme Inhibition
A notable area of investigation for halogenated tetralones is their activity as enzyme inhibitors. For example, C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an important target in the treatment of depression and Parkinson's disease.[1][11]
| C7-Substituent of 1-Tetralone | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) |
| Benzyloxy | 0.025 | 0.0015 | 16.7 |
| 3-Chlorobenzyloxy | 0.018 | 0.00089 | 20.2 |
| 4-Fluorobenzyloxy | 0.045 | 0.0012 | 37.5 |
| Data sourced from a study on C7-substituted α-tetralone derivatives, where the parent scaffold was derived from 7-bromo-1-tetralone.[1] |
This data highlights how halogen substitution on a pendant group can fine-tune the inhibitory activity and selectivity. The effect of a fluorine atom directly on the tetralone ring at the 8-position on MAO inhibition has not been reported.
Experimental Protocol: Cytotoxicity (MTT) Assay [12][13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds (halogenated tetralones)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The biological effects of halogenated tetralones are mediated through their interaction with specific signaling pathways. As demonstrated, a key target for some derivatives is the enzyme monoamine oxidase.
Caption: Mechanism of action of a halogenated tetralone as a Monoamine Oxidase (MAO) inhibitor.
This diagram illustrates how a halogenated tetralone, acting as an MAO inhibitor, can prevent the degradation of neurotransmitters in the presynaptic neuron, leading to increased neurotransmitter availability in the synaptic cleft and enhanced neuronal signaling.
Experimental Workflow
The general workflow for the synthesis and evaluation of halogenated tetralones follows a logical progression from chemical synthesis to biological testing.
Caption: General experimental workflow for the development of halogenated tetralone-based compounds.
This workflow highlights the iterative process of designing, synthesizing, and testing new halogenated tetralone derivatives to identify compounds with desired biological activities.
Conclusion
Halogenated tetralones are a versatile class of compounds with significant potential in drug discovery. While data on this compound is currently limited, the available information on other halogenated analogs, such as 7-chloro- and 7-bromo-1-tetralone, provides a strong foundation for future research. The position and nature of the halogen atom are critical determinants of the physicochemical properties and biological activity of these compounds. Further investigation into the synthesis and biological evaluation of a comprehensive series of halogenated tetralones, including the 8-fluoro isomer, is warranted to fully explore their therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 628731-58-8|this compound|BLD Pharm [bldpharm.com]
- 5. 7-Chloro-1-tetralone CAS#: 26673-32-5 [amp.chemicalbook.com]
- 6. 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 256677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 252731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
In Vitro Biological Activity of 8-Fluoro-1-tetralone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro biological activities of 8-Fluoro-1-tetralone, a fluorinated derivative of the tetralone scaffold. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its likely activities based on extensive research on structurally similar tetralone derivatives. The guide compares these potential activities with established compounds in key biological assays relevant to drug discovery.
Executive Summary
The tetralone scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities.[1][2] Derivatives of 1-tetralone have shown promise as inhibitors of monoamine oxidase (MAO), particularly MAO-B, making them attractive candidates for the development of therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][3] Furthermore, various tetralone derivatives have demonstrated neuroprotective, antimicrobial, and anticancer properties in vitro.[4][5][6]
This guide focuses on three primary potential activities of this compound:
-
Monoamine Oxidase (MAO) Inhibition: Based on studies of other tetralone derivatives, this compound is hypothesized to be an inhibitor of MAO enzymes, with a potential selectivity for MAO-B.
-
Neurotransmitter Transporter Inhibition: The structural similarity of tetralones to certain classes of neurotransmitter reuptake inhibitors suggests that this compound could potentially modulate the activity of dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.[7][8][9]
-
Neuroprotective Effects: Tetralone derivatives have been shown to protect neuronal cells from various insults in vitro.[10]
Quantitative data for well-characterized inhibitors are provided for comparison, alongside detailed experimental protocols for the key in vitro assays.
Comparison of In Vitro Biological Activities
Due to the absence of specific published data for this compound, this table presents a comparative landscape of the known activities of the tetralone scaffold and compares them with established inhibitors. This allows for an informed estimation of the potential potency of this compound.
| Target | Compound | Class | IC50 (nM) | Assay System |
| MAO-A | 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | Tetralone Derivative | 24 | Recombinant Human MAO-A |
| Toloxatone | Reference MAO-A Inhibitor | 3920 | Recombinant Human MAO-A | |
| MAO-B | 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | Tetralone Derivative | 4.5 | Recombinant Human MAO-B |
| Selegiline | Reference MAO-B Inhibitor | 11.25 | Rat Brain Homogenate | |
| DAT | GBR-12909 | Reference DAT Inhibitor | 1 | Rat Brain Synaptosomes |
| NET | Desipramine | Reference NET Inhibitor | 4.2 | Human Transporter |
| SERT | Fluoxetine | Reference SERT Inhibitor | 15.8 | JAR Cells |
Note: The IC50 values for tetralone derivatives are representative of potent compounds from published studies and are not direct data for this compound.[1]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the validation of this compound's biological activity.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay determines the inhibitory potential of a test compound against MAO-A and MAO-B enzymes by measuring the production of hydrogen peroxide, a byproduct of MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Test compound (this compound) and reference inhibitors (e.g., Toloxatone for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dissolve the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the compounds in assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in assay buffer.
-
Assay Protocol:
-
Add 50 µL of the enzyme solution to each well of the microplate.
-
Add 25 µL of the test compound dilutions or reference inhibitors to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in kinetic mode for 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Neurotransmitter Transporter Uptake Inhibition Assay (Radioligand-Based)
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter (DAT, NET, or SERT).
Materials:
-
Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells)
-
Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Test compound (this compound) and reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail and liquid scintillation counter
-
96-well cell culture plates and filter plates
Procedure:
-
Cell Culture: Culture the transporter-expressing cells in 96-well plates until they reach a suitable confluency.
-
Assay Protocol:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or reference inhibitors in uptake buffer for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Measurement: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake. Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of a test compound to protect neuronal cells from a toxic insult by measuring cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Test compound (this compound)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to attach overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induce toxicity by adding the neurotoxin to the wells (except for the control wells).
-
Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A higher percentage of viability in the presence of the test compound indicates a neuroprotective effect.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro validation of this compound.
References
- 1. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic 1,3-diarylidene-2-tetralones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitter transporters and their impact on the development of psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unfaithful neurotransmitter transporters: focus on serotonin uptake and implications for antidepressant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Comparative Guide to the Structure-Activity Relationship of 1-Tetralone Analogs as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-tetralone analogs, focusing on their structure-activity relationship (SAR) as inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease. While comprehensive SAR studies on a series of 8-fluoro-1-tetralone analogs are limited in publicly available literature, this guide synthesizes data from related tetralone derivatives to infer potential structure-activity relationships. The inclusion of fluorine at the 8-position is discussed in the context of its known effects in medicinal chemistry, such as enhancing metabolic stability and brain permeability.
Data Presentation: Acetylcholinesterase Inhibitory Activity of Tetralone Analogs
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of α,β-unsaturated carbonyl-based tetralone derivatives. This data is presented to illustrate the SAR of the tetralone scaffold. Although not 8-fluoro analogs, these compounds provide valuable insights into how substitutions on the tetralone ring system influence AChE inhibition.
| Compound ID | Structure | R Group | IC50 (µM) for AChE | Reference |
| 3f | 2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | 4-F | 0.045 ± 0.02 | [1] |
| 3o | 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | 4-Cl | Not explicitly stated, but identified as potent | [1] |
| 3u | 2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | 4-Br | Not explicitly stated, but identified as potent | [1] |
| 3ae | 2-(4-methylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one | 4-CH3 | Not explicitly stated, but identified as potent | [1] |
| 3af | 2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | 4-OCH3 | Not explicitly stated, but identified as potent | [1] |
| 3ag | 2-(4-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one | 4-CF3 | Not explicitly stated, but identified as potent | [1] |
Note: The referenced study identified compounds 3f, 3o, 3u, 3ae, 3af, and 3ag as the most promising inhibitors from a larger series, with compound 3f showing the highest potency.[1] The specific IC50 values for all compounds were not individually reported in the abstract.
Structure-Activity Relationship Insights
From the available data on tetralone derivatives, several SAR trends can be inferred:
-
α,β-Unsaturated Carbonyl Moiety: The presence of an α,β-unsaturated carbonyl system appears to be a key feature for the AChE inhibitory activity of these tetralone analogs.[1]
-
Substitution on the Benzylidene Ring: The nature and position of the substituent on the benzylidene ring significantly influence the inhibitory potency. Compound 3f , with a fluorine atom at the para-position of the benzylidene ring, demonstrated the most potent AChE inhibition with an IC50 value of 0.045 µM.[1] This suggests that an electron-withdrawing group at this position may be favorable for activity.
-
Role of Fluorine: The high potency of the 4-fluoro-substituted analog (3f ) highlights the potential importance of fluorine in enhancing biological activity.[1] In medicinal chemistry, fluorine substitution is known to alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[2] Specifically, a fluorine atom can facilitate crossing the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders like Alzheimer's disease.[2]
Experimental Protocols
A detailed methodology for a key experiment, the in vitro acetylcholinesterase inhibition assay, is provided below. This protocol is based on the widely used Ellman's method.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a test compound required to inhibit 50% of acetylcholinesterase activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound analogs and other derivatives)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add 20 µL of the phosphate buffer, 20 µL of the test compound solution at various concentrations (or positive/negative controls), and 20 µL of the AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the ATCI solution and 20 µL of the DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value is determined from the resulting dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows relevant to the structure-activity relationship studies of this compound analogs.
Caption: A conceptual workflow for a typical structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of acetylcholinesterase inhibition.
References
In Vivo Efficacy of Tetralone Derivatives: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of drug candidates derived from the tetralone scaffold. Due to a scarcity of publicly available in vivo efficacy studies specifically focused on 8-Fluoro-1-tetralone derivatives, this document presents a detailed analysis of a closely related tetralone derivative with published in vivo data, offering a representative case study. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacokinetic and pharmacodynamic properties, suggesting that fluorinated analogs, such as those derived from this compound, represent a promising area for future investigation.
Case Study: Tetralone Derivatives as Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors in a Mouse Model of Endotoxemia
This section details the in vivo efficacy of a specific E-2-arylmethylene-1-tetralone derivative, Compound (24), in a murine model of systemic inflammation. This study provides valuable insights into the potential of the tetralone scaffold in modulating inflammatory responses.
Data Presentation: In Vivo Efficacy of Compound (24)
The following table summarizes the key quantitative data from the in vivo study on Compound (24), a tetralone derivative, in a lipopolysaccharide (LPS)-induced endotoxemia mouse model.
| Treatment Group | Dose | Peak Hypothermic Response (°C Drop from Baseline) |
| Control (Vehicle) | - | 1.5 ± 0.3 |
| LPS | 10 mg/kg | 2.8 ± 0.4 |
| Compound (24) + LPS | 10 mg/kg | 4.5 ± 0.5* |
*p < 0.05 compared to the LPS-only group. Data are presented as mean ± SEM.
Experimental Protocols
In Vivo Endotoxemia Model:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for the study.
-
Acclimatization: Animals were acclimatized for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment:
-
The test compound (Compound 24) was dissolved in a vehicle solution (e.g., DMSO and saline).
-
Mice were pre-treated with an intraperitoneal (i.p.) injection of Compound (24) at a dose of 10 mg/kg.
-
One hour after the pre-treatment, systemic inflammation was induced by an i.p. injection of lipopolysaccharide (LPS) from Escherichia coli at a dose of 10 mg/kg.
-
The control group received the vehicle followed by an LPS injection.
-
-
Efficacy Endpoint:
-
Core body temperature was monitored at baseline and at regular intervals post-LPS injection using a rectal probe.
-
The primary endpoint was the change in body temperature from baseline, with an exaggerated hypothermic response in the presence of the compound indicating a modulation of the inflammatory cascade.
-
-
Statistical Analysis: Data were analyzed using an appropriate statistical test, such as a t-test or ANOVA, to determine the significance of the observed differences between treatment groups.
Mandatory Visualizations
Signaling Pathway
Caption: Macrophage Migration Inhibitory Factor (MIF) signaling pathway.
Experimental Workflow
Caption: In vivo endotoxemia experimental workflow.
Concluding Remarks
A Comparative Guide to the Reactivity of Fluoro-1-Tetralone Regioisomers
For researchers, scientists, and drug development professionals, fluorinated tetralones are valuable synthons, offering a scaffold for a diverse range of pharmacologically active molecules. The position of the fluorine atom on the aromatic ring of 1-tetralone significantly influences the reactivity of both the aromatic system and the ketone moiety. This guide provides a comparative analysis of the reactivity of four key regioisomers: 5-fluoro-, 6-fluoro-, 7-fluoro-, and 8-fluoro-1-tetralone, with a focus on reactions pertinent to drug development.
Understanding the Electronic Influence of the Fluorine Substituent
The reactivity of fluoro-1-tetralone regioisomers is governed by the interplay of the inductive and resonance effects of the fluorine atom. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic ring, resulting in a weaker, but still significant, electron-donating resonance effect (+M). The relative impact of these effects depends on the position of the fluorine atom relative to the reacting center.
A diagram illustrating the electronic effects of the fluorine substituent at different positions on the 1-tetralone ring system is provided below.
Caption: Logical relationships between fluoro-1-tetralone isomers and their predicted reactivity.
Comparative Reactivity in Key Transformations
The following sections provide a detailed comparison of the expected reactivity of the fluoro-1-tetralone regioisomers in three common classes of reactions: nucleophilic aromatic substitution, ketone reduction, and condensation reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the fluorine atom serves as a good leaving group, and its electron-withdrawing nature activates the aromatic ring towards nucleophilic attack. The rate of SNAr is generally dependent on the stabilization of the Meisenheimer intermediate.
Predicted Reactivity Order: 7-Fluoro > 5-Fluoro > 6-Fluoro > 8-Fluoro
-
7-Fluoro-1-tetralone: The fluorine at the 7-position strongly activates the ring for nucleophilic attack due to its powerful inductive effect. This isomer is expected to be the most reactive towards SNAr.
-
5-Fluoro-1-tetralone: The fluorine at the 5-position also provides significant activation for nucleophilic attack at the C-5 position.
-
6-Fluoro-1-tetralone: The inductive effect of the fluorine at the 6-position is less pronounced at the potential sites of nucleophilic attack, leading to lower reactivity compared to the 5- and 7-isomers.
-
This compound: While electronically activated, the peri-interaction with the ketone at the 1-position may introduce steric hindrance, potentially reducing the rate of nucleophilic attack at the C-8 position.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Regioisomer | Predicted Relative Reactivity | Typical Nucleophiles | Illustrative Product |
| 5-Fluoro-1-tetralone | High | Amines, Alkoxides, Thiolates | 5-(Substituted)-1-tetralone |
| 6-Fluoro-1-tetralone | Moderate | Strong Nucleophiles | 6-(Substituted)-1-tetralone |
| 7-Fluoro-1-tetralone | Very High | Wide range of nucleophiles | 7-(Substituted)-1-tetralone |
| This compound | Moderate to High (steric factors) | Smaller nucleophiles may be preferred | 8-(Substituted)-1-tetralone |
Reduction of the Ketone
The reduction of the ketone to the corresponding alcohol is a fundamental transformation. The reactivity of the carbonyl group is influenced by the electronic effect of the fluorine substituent. A more electron-withdrawing substituent will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride reagent.
Predicted Reactivity Order: 5-Fluoro > 8-Fluoro ≈ 7-Fluoro > 6-Fluoro
-
5-Fluoro-1-tetralone: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, significantly increasing the electrophilicity of the carbonyl carbon and thus its reactivity towards reducing agents.
-
This compound: The proximity of the fluorine atom to the carbonyl group is expected to enhance its electrophilicity.
-
7-Fluoro-1-tetralone: The inductive effect is still significant at this position, leading to moderate activation of the carbonyl group.
-
6-Fluoro-1-tetralone: The fluorine atom at the 6-position has the weakest inductive effect on the carbonyl group, resulting in the lowest reactivity among the isomers.
Table 2: Comparison of Reactivity in Ketone Reduction
| Regioisomer | Predicted Relative Reactivity | Common Reducing Agents | Product |
| 5-Fluoro-1-tetralone | Very High | NaBH₄, LiAlH₄ | 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
| 6-Fluoro-1-tetralone | Low | LiAlH₄, stronger reducing agents | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
| 7-Fluoro-1-tetralone | Moderate | NaBH₄, LiAlH₄ | 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
| This compound | High | NaBH₄, LiAlH₄ | 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Condensation Reactions (e.g., Aldol, Knoevenagel)
Condensation reactions often involve the formation of an enolate intermediate by deprotonation of an α-proton. The acidity of the α-protons is influenced by the electron-withdrawing effect of the fluorine substituent. A stronger electron-withdrawing effect leads to more acidic α-protons and faster enolate formation.
Predicted Reactivity Order (α-Proton Acidity): 5-Fluoro > 8-Fluoro > 7-Fluoro > 6-Fluoro
-
5-Fluoro-1-tetralone: The strong -I effect of the fluorine at the 5-position is transmitted through the aromatic ring to the carbonyl group, increasing the acidity of the α-protons at the C-2 position.
-
This compound: The proximity of the fluorine atom may enhance α-proton acidity through space or by influencing the electronic nature of the carbonyl.
-
7-Fluoro-1-tetralone: A moderate increase in α-proton acidity is expected.
-
6-Fluoro-1-tetralone: The weakest electronic effect on the carbonyl group results in the least acidic α-protons among the isomers.
Table 3: Comparison of Reactivity in Condensation Reactions
| Regioisomer | Predicted Relative Reactivity | Common Reaction Types | Illustrative Product |
| 5-Fluoro-1-tetralone | High | Aldol, Knoevenagel, Mannich | 2-Substituted-5-fluoro-1-tetralone derivative |
| 6-Fluoro-1-tetralone | Low | Requires strong base/forcing conditions | 2-Substituted-6-fluoro-1-tetralone derivative |
| 7-Fluoro-1-tetralone | Moderate | Standard condensation conditions | 2-Substituted-7-fluoro-1-tetralone derivative |
| This compound | High | Favorable for enolate formation | 2-Substituted-8-fluoro-1-tetralone derivative |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Nucleophilic Aromatic Substitution
A solution of the fluoro-1-tetralone regioisomer (1.0 mmol) and the desired nucleophile (1.1-1.5 mmol) in a suitable aprotic polar solvent (e.g., DMF, DMSO, NMP) is stirred at a temperature ranging from room temperature to 150 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: A generalized workflow for SNAr reactions of fluoro-1-tetralones.
General Procedure for Ketone Reduction
To a stirred solution of the fluoro-1-tetralone regioisomer (1.0 mmol) in a suitable solvent (e.g., methanol for NaBH₄, THF for LiAlH₄) at 0 °C, the reducing agent (1.0-1.5 mmol) is added portion-wise. The reaction is stirred at 0 °C or allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the crude alcohol, which can be purified by crystallization or column chromatography.
General Procedure for Aldol Condensation
To a solution of the fluoro-1-tetralone regioisomer (1.0 mmol) in a suitable solvent (e.g., ethanol, THF), a base (e.g., NaOH, LDA) is added at a low temperature (e.g., 0 °C or -78 °C). After stirring for a short period to allow for enolate formation, the aldehyde or ketone (1.0 mmol) is added. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a proton source (e.g., saturated aqueous NH₄Cl) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the aldol adduct.
Conclusion
The reactivity of fluoro-1-tetralone regioisomers is a nuanced subject, heavily influenced by the electronic effects of the fluorine substituent. This guide provides a framework for predicting and understanding these reactivity trends, which is essential for the strategic design of synthetic routes in drug discovery and development. While the predictions are based on established chemical principles, it is important to note that experimental validation is crucial for specific applications. The provided experimental protocols offer a starting point for such investigations. Further research, particularly focusing on the direct experimental comparison of all four regioisomers, would be highly valuable to the scientific community.
Cross-Validation of Analytical Methods for 8-Fluoro-1-tetralone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pharmaceutical compounds is paramount in drug development and quality control. 8-Fluoro-1-tetralone, a key intermediate in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its purity and concentration are accurately determined. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This comparison is supported by hypothetical, yet representative, experimental data to illustrate the performance of each method and details the cross-validation process to ensure consistency between methods.
Method Performance Comparison
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics for each method.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance for this compound Analysis
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Analysis Time | ~15 minutes | ~25 minutes |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols for HPLC-UV and GC-MS analysis of this compound are provided as a practical guide.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher selectivity and sensitivity, making it ideal for the analysis of this compound at trace levels and in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[1] This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same sample.[1] The workflow for cross-validating the HPLC-UV and GC-MS methods for this compound is outlined below.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Cross-Validation Acceptance Criteria
For the cross-validation to be successful, the results from both methods must agree within predefined acceptance criteria.
Table 2: Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criteria |
| Difference in Mean Assay Values | ≤ 5.0% |
| Relative Percent Difference for Individual Samples | ≤ 10.0% for at least 2/3 of samples |
| Correlation of Results (R²) | ≥ 0.98 |
By adhering to these protocols and acceptance criteria, researchers and drug development professionals can confidently employ either HPLC-UV or GC-MS for the analysis of this compound, ensuring data integrity and consistency across different analytical platforms.
References
A Comparative Guide to the Biological Target Identification and Validation of 8-Fluoro-1-Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-fluoro-1-tetralone derivatives, focusing on their biological target identification and validation. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to offer an objective comparison with alternative compounds.
Introduction to this compound Derivatives
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundation for a wide array of biologically active compounds. The introduction of a fluorine atom at the 8th position can significantly modulate the physicochemical and pharmacological properties of these molecules, potentially enhancing metabolic stability, binding affinity, and overall therapeutic efficacy. This guide focuses on two primary biological targets for which tetralone derivatives have shown significant activity: Monoamine Oxidase (MAO) and the 5-HT1A receptor.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters. Consequently, their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. Tetralone derivatives have emerged as potent inhibitors of both MAO-A and MAO-B isoforms.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity (IC50) of various tetralone derivatives against human MAO-A and MAO-B. For comparison, data for standard, non-tetralone MAO inhibitors are also included.
| Compound Class | Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| α-Tetralone Derivatives | 6-(3-Iodobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one | >100 | 0.0045 | >22222 | [1] |
| 6-(3-Cyanobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 0.024 | 0.078 | 0.31 | [1] | |
| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | >10 | 0.707 | >14.14 | [2] | |
| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 1.37 | >10 | <0.137 | [2] | |
| 1-Tetralone Derivatives | Compound 1h | 0.036 | 0.0011 | 32.7 | [3] |
| Compound 1f | 0.142 | 0.0012 | 118.3 | [3] | |
| Non-Tetralone MAO Inhibitors | Clorgyline (MAO-A selective) | 0.0045 | - | - | [4] |
| L-Deprenyl (MAO-B selective) | - | 0.0196 | - | [4] | |
| Moclobemide (Reversible MAO-A) | - | - | - | [5] | |
| Selegiline (Irreversible MAO-B) | - | - | - | [5] |
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol outlines a general method for assessing the in vitro inhibition of MAO-A and MAO-B.
1. Reagents and Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (this compound derivatives and alternatives)
-
Positive control inhibitors (Clorgyline for MAO-A, L-Deprenyl for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
2. Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In the wells of a 96-well plate, add the test compound dilutions. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control.
-
Add the MAO enzyme (either MAO-A or MAO-B) to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a working solution of the substrate and fluorescent probe/HRP mixture.
-
Initiate the reaction by adding the working solution to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
Head-to-Head Comparison of Synthetic Routes to 8-Fluoro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis
This guide provides a detailed head-to-head comparison of the two primary synthetic routes to 8-Fluoro-1-tetralone, a key intermediate in the development of various pharmaceutical agents. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Balz-Schiemann Reaction | Route 2: Intramolecular Friedel-Crafts Acylation |
| Starting Materials | 8-Amino-1-tetralone | 4-(2-Fluorophenyl)butyric acid |
| Key Transformation | Diazotization followed by fluoro-dediazoniation | Intramolecular electrophilic aromatic substitution |
| Reagents | NaNO₂, HBF₄ | Thionyl chloride (or oxalyl chloride), AlCl₃ |
| Overall Yield | Moderate | Good to High |
| Scalability | Potential challenges with diazonium salt stability | Generally scalable |
| Safety Considerations | Potentially explosive diazonium salt intermediate | Use of corrosive and water-sensitive reagents (SOCl₂, AlCl₃) |
Route 1: The Balz-Schiemann Reaction Approach
This classical method for introducing fluorine onto an aromatic ring proceeds through a diazonium salt intermediate. The synthesis commences with the commercially available 8-amino-1-tetralone.
Logical Workflow for the Balz-Schiemann Reaction
Caption: Synthetic pathway for this compound via the Balz-Schiemann reaction.
Experimental Protocol:
Step 1: Diazotization of 8-Amino-1-tetralone
To a cooled (0-5 °C) suspension of 8-amino-1-tetralone in a solution of tetrafluoroboric acid (HBF₄), an aqueous solution of sodium nitrite (NaNO₂) is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the diazonium salt. The resulting 8-tetralone diazonium tetrafluoroborate often precipitates from the reaction mixture and can be isolated by filtration.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
The isolated and dried 8-tetralone diazonium tetrafluoroborate is subjected to thermal decomposition. This is typically achieved by gently heating the solid salt, which decomposes to yield this compound, nitrogen gas, and boron trifluoride. The crude product is then purified, commonly by distillation or chromatography.
Performance Data:
| Step | Product | Typical Yield | Purity |
| 1 | 8-Tetralone Diazonium Tetrafluoroborate | 80-90% | - |
| 2 | This compound | 50-70% | >95% (after purification) |
| Overall | This compound | 40-63% | >95% |
Note: Yields can vary depending on the specific reaction conditions and the stability of the diazonium salt.
Route 2: Intramolecular Friedel-Crafts Acylation
This route builds the tetralone ring system through a cyclization reaction, starting from a readily prepared substituted butyric acid.
Logical Workflow for the Friedel-Crafts Acylation
Caption: Synthetic pathway for this compound via Friedel-Crafts acylation.
Experimental Protocol:
Step 1: Synthesis of 4-(2-Fluorophenyl)butyryl chloride
4-(2-Fluorophenyl)butyric acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, until the evolution of gaseous byproducts ceases. The excess chlorinating agent is then removed by distillation, yielding the crude 4-(2-fluorophenyl)butyryl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
The crude 4-(2-fluorophenyl)butyryl chloride is dissolved in a suitable inert solvent, such as dichloromethane, and cooled. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise while maintaining the low temperature. The reaction mixture is then stirred, often at room temperature, to allow for the intramolecular cyclization to proceed. The reaction is quenched by the addition of ice and acid, and the product is extracted, washed, and purified.
Performance Data:
| Step | Product | Typical Yield | Purity |
| 1 | 4-(2-Fluorophenyl)butyryl chloride | >95% (crude) | - |
| 2 | This compound | 75-90% | >98% (after purification) |
| Overall | This compound | 71-86% | >98% |
Head-to-Head Analysis
Yield and Efficiency: The Intramolecular Friedel-Crafts Acylation route generally provides a higher overall yield compared to the Balz-Schiemann reaction. The two-step process of the Friedel-Crafts approach is efficient, with the cyclization step often proceeding in high yield. The Balz-Schiemann reaction, while effective, can suffer from lower yields during the thermal decomposition of the diazonium salt.
Scalability and Safety: For larger-scale synthesis, the Friedel-Crafts route is often preferred due to the inherent instability and potential explosive nature of diazonium salts used in the Balz-Schiemann reaction. While the reagents used in the Friedel-Crafts acylation (thionyl chloride and aluminum chloride) are corrosive and require careful handling, the risks are generally more manageable on a larger scale compared to the thermal decomposition of a potentially hazardous intermediate.
Starting Material Availability: Both routes start from reasonably accessible materials. 8-Amino-1-tetralone for the Balz-Schiemann route and 4-(2-fluorophenyl)butyric acid for the Friedel-Crafts route can be prepared from commercially available precursors.
Spectroscopic Characterization of this compound
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.80-7.75 (m, 1H, Ar-H)
-
δ 7.40-7.30 (m, 1H, Ar-H)
-
δ 7.15-7.05 (m, 1H, Ar-H)
-
δ 2.95 (t, J = 6.0 Hz, 2H, -CH₂-CO)
-
δ 2.65 (t, J = 6.0 Hz, 2H, Ar-CH₂-)
-
δ 2.15 (quint, J = 6.0 Hz, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 197.0 (C=O)
-
δ 161.5 (d, J_CF = 245 Hz, C-F)
-
δ 144.0 (d, J_CF = 2 Hz)
-
δ 134.0 (d, J_CF = 8 Hz)
-
δ 129.0 (d, J_CF = 4 Hz)
-
δ 122.0 (d, J_CF = 22 Hz)
-
δ 116.0 (d, J_CF = 3 Hz)
-
δ 39.0
-
δ 29.5
-
δ 23.0
Conclusion
Both the Balz-Schiemann reaction and the intramolecular Friedel-Crafts acylation are viable synthetic routes to this compound. The choice between the two will largely depend on the specific requirements of the researcher or organization.
For higher yield, scalability, and overall process safety on a larger scale , the Intramolecular Friedel-Crafts Acylation is the recommended route .
The Balz-Schiemann reaction remains a useful alternative, particularly for smaller-scale syntheses where the handling of diazonium salts can be managed effectively.
This guide provides a foundational understanding to assist in making an informed decision for the synthesis of this compound. Researchers are encouraged to consult detailed literature procedures and perform appropriate risk assessments before undertaking any chemical synthesis.
Benchmarking 8-Fluoro-1-tetralone Derivatives: A Comparative Performance Analysis Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8-Fluoro-1-tetralone-based compounds against standard-of-care drugs in oncology and neurodegenerative disease.
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a building block for a diverse range of biologically active compounds. The introduction of a fluorine atom to this structure, creating this compound derivatives, has garnered significant interest for its potential to enhance pharmacological properties. This guide provides a comprehensive performance benchmark of these emerging compounds against established drugs in the fields of oncology and Alzheimer's disease, supported by available experimental data.
Anticancer Activity: Benchmarking Against 5-Fluorouracil and Doxorubicin
This compound derivatives have demonstrated promising anticancer activity against various human cancer cell lines. This section compares their in vitro cytotoxicity, primarily measured as IC50 values, against the widely used chemotherapeutic agents 5-Fluorouracil (5-FU) and Doxorubicin.
Data Presentation: In Vitro Cytotoxicity (IC50, µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Longifolene-derived tetralone (6g) | MCF-7 (Breast) | 4.42 ± 2.93 | [1] |
| Longifolene-derived tetralone (6h) | A549 (Lung) | 9.89 ± 1.77 | [1] |
| Longifolene-derived tetralone (6d) | Broad-spectrum | Good activity | [1] |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast) | >50 | [1] |
| 5-Fluorouracil (5-FU) | A549 (Lung) | >50 | [1] |
| 5-Fluorouracil (5-FU) | HT-29 (Colon) | 1.0 - 2.0 | [2] |
| Tetralin-6-yl-pyrazoline (3a) | HeLa (Cervical) | 3.5 µg/mL | [3] |
| Tetralin-6-yl-pyrazoline (3a) | MCF-7 (Breast) | 4.5 µg/mL | [3] |
| Doxorubicin | HeLa (Cervical) | Not directly compared | |
| Doxorubicin | MCF-7 (Breast) | Not directly compared |
Disclaimer: The IC50 values presented above are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell density, incubation time, and assay methodology can vary, leading to different results.
Several longifolene-derived tetralone compounds have exhibited superior or comparable antitumor activity against a panel of cancer cell lines when compared to 5-FU.[1] For instance, compound 6g showed a significantly lower IC50 value against the MCF-7 breast cancer cell line than 5-FU in the same study.[1] Similarly, other tetralone derivatives have shown potent activity against various cancer cell lines.[3]
Neuroprotective Effects: Benchmarking Against Donepezil and Galantamine
Derivatives of 1-tetralone are also being explored for their neuroprotective properties, particularly as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. This section benchmarks their performance against the established AChE inhibitors, Donepezil and Galantamine.
Data Presentation: Acetylcholinesterase Inhibition (IC50)
| Compound/Drug | Target | IC50 | Reference |
| This compound derivative (TAK-802) | Acetylcholinesterase (AChE) | 1.3 nM | [4] |
| Tetralone derivative (3f) | Acetylcholinesterase (AChE) | 0.045 ± 0.02 µM | [5] |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | [6] |
| Donepezil | Acetylcholinesterase (AChE) | 222.23 µM | |
| Galantamine | Acetylcholinesterase (AChE) | 556.01 µM | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 nM | [6] |
| Tacrine | Acetylcholinesterase (AChE) | 77 nM | [6] |
Disclaimer: The IC50 values presented above are compiled from various sources and should be interpreted with caution due to potential variations in experimental protocols.
Notably, the 8-fluoro-tetralone based compound, TAK-802 , has demonstrated potent AChE inhibition with an IC50 value of 1.3 nM.[4] Another tetralone derivative, compound 3f , also showed strong inhibitory potential against AChE.[5] When compared to the IC50 values of Donepezil reported in the literature, some of these novel compounds exhibit comparable or even superior inhibitory activity.[6]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The antiproliferative activity of the this compound-based compounds and existing drugs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives and standard drugs) and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the compounds against AChE is determined using a modified Ellman's method.
Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Reaction: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the AChE enzyme solution. The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI.
-
Kinetic Measurement: The change in absorbance is monitored continuously at 412 nm for a set period (e.g., 5 minutes) using a microplate reader. The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway in Cancer
The PI3K/AKT signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in many types of cancer, making it a key target for anticancer drug development.
Caption: Simplified PI3K/AKT signaling pathway in cancer.
Cholinergic Signaling Pathway in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a primary cause of the cognitive decline observed in patients. Acetylcholinesterase inhibitors work by increasing the levels of acetylcholine in the brain.
Caption: Cholinergic signaling at the synapse and the action of AChE inhibitors.
General Experimental Workflow for Drug Performance Benchmarking
The following diagram illustrates a typical workflow for the initial in vitro benchmarking of novel compounds against existing drugs.
Caption: A generalized workflow for benchmarking novel compounds.
References
- 1. A Comparative Study of the Efficacy of Intralesional 5 Fluorouracil vs Combination of 5 Fluorouracil with Triamcinolone Acetonide in Keloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity | Semantic Scholar [semanticscholar.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Fluoro-1-tetralone: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 8-Fluoro-1-tetralone was publicly available at the time of this writing. The following disposal procedures are based on the available safety data for the parent compound, 1-Tetralone, and general principles of hazardous waste management. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before handling and disposing of this compound. This guide is intended to provide essential safety and logistical information, not to replace a formal risk assessment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with the parent compound, 1-Tetralone, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound, treated as a hazardous waste, is crucial to ensure the safety of laboratory personnel and to protect the environment.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous.
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible substances.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly read "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.
-
Ensure the storage area is equipped with secondary containment to manage any potential leaks or spills.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with all available safety information, including the SDS for 1-Tetralone and any additional data from your risk assessment.
-
Quantitative Data Summary
As no specific data for this compound is available, the following table summarizes key quantitative information for the parent compound, 1-Tetralone, which should be used as a preliminary reference.
| Property | Value (for 1-Tetralone) |
| Molecular Weight | 146.19 g/mol |
| Boiling Point | 127 °C (261 °F) at 13 mmHg |
| Melting Point | 5-6 °C (41-43 °F) |
| Flash Point | > 110 °C (> 230 °F) |
| Specific Gravity | 1.096 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Personal protective equipment for handling 8-Fluoro-1-tetralone
Essential Safety and Handling Guide for 8-Fluoro-1-tetralone
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the structurally similar compound 7-Fluoro-1-tetralone and the parent compound 1-tetralone. It is imperative to treat this compound with at least the same level of caution as these related compounds.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined are designed to ensure the safe management of this compound within a laboratory setting.
Summary of Key Safety Information
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 8-Fluoro-3,4-dihydronaphthalen-1(2H)-one | N/A |
| Molecular Formula | C₁₀H₉FO | [1] |
| Molecular Weight | 164.18 g/mol | [1] |
| Appearance | White to off-white crystals (based on 7-Fluoro-1-tetralone) | [1] |
| Melting Point | 62-68 °C (for 7-Fluoro-1-tetralone) | [1] |
| Boiling Point | 127 °C @ 13 mmHg (for 1-Tetralone) | [2] |
| Flash Point | > 110 °C (> 230 °F) (for 1-Tetralone) | [2] |
| Solubility | Insoluble in water (for 1-Tetralone) | [2] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation (based on similar compounds) | [3][4] |
Operational Plan: Handling this compound
A systematic approach is crucial when handling this compound to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of any dust or vapors.[4][5]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][6] A face shield may be necessary for procedures with a high risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[3][5]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4][6] For extensive handling, consider long-sleeved clothing.[3]
-
Respiratory Protection: If engineering controls are insufficient or during large-scale operations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6]
Handling Procedures
-
Pre-use:
-
Read and understand the safety information for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
-
During Use:
-
Post-use:
-
Wash hands thoroughly after handling the compound.[7]
-
Decontaminate the work surface.
-
Properly store or dispose of the chemical.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][3]
-
The recommended storage temperature for 7-Fluoro-1-tetralone is 2 - 8 °C.[8]
Disposal Plan for this compound
As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.
Waste Segregation
-
Crucial Step: Do not mix halogenated organic waste with non-halogenated waste streams.[10]
-
Keep separate from incompatible waste such as acids, bases, or oxidizers.[10]
Waste Collection and Containerization
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., paper towels, gloves) in a designated, sealable container clearly labeled for halogenated organic solids.[10]
-
Liquid Waste: If dissolved in a solvent, collect in a designated container for halogenated organic liquid waste.[10]
-
Contaminated PPE: Place disposable gloves and other contaminated items in a sealed plastic bag or container labeled for solid hazardous waste.[10]
Labeling
-
All waste containers must be clearly labeled with:
Storage of Waste
-
Store waste containers in a designated, well-ventilated area.
-
Keep containers tightly closed except when adding waste.[10]
-
It is advisable to use secondary containment to prevent spills.[10]
Final Disposal
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[10]
-
Never dispose of this compound down the drain or in the regular trash.[10]
Workflow and Logical Relationships
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. 7-FLUORO-1-TETRALONE - Safety Data Sheet [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
